1-Methyl-1-phenylhydrazine sulfate dihydrate
Description
BenchChem offers high-quality 1-Methyl-1-phenylhydrazine sulfate dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1-phenylhydrazine sulfate dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H14N2O5S |
|---|---|
Molecular Weight |
238.26 g/mol |
IUPAC Name |
1-methyl-1-phenylhydrazine;sulfuric acid;hydrate |
InChI |
InChI=1S/C7H10N2.H2O4S.H2O/c1-9(8)7-5-3-2-4-6-7;1-5(2,3)4;/h2-6H,8H2,1H3;(H2,1,2,3,4);1H2 |
InChI Key |
HKHAJSJGILURDO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)N.O.OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Structure Elucidation of 1-Methyl-1-phenylhydrazine Sulfate Dihydrate
This guide outlines a rigorous, self-validating workflow for the structure elucidation of 1-Methyl-1-phenylhydrazine sulfate dihydrate . It addresses the critical challenges of distinguishing regiochemical isomers (1,1- vs. 1,2-substitution), determining the precise salt stoichiometry (mono- vs. bis-sulfate), and quantifying the hydration state.[1][2]
Executive Summary
1-Methyl-1-phenylhydrazine (MPH) is a critical hydrazine derivative used in the synthesis of indoles (Fischer indole synthesis) and pyrazoles.[2] While the free base is a liquid prone to oxidation, the sulfate salt offers enhanced stability.[1] However, commercial samples often exhibit ambiguity regarding their hydration state (anhydrous, monohydrate, or dihydrate) and salt stoichiometry (1:1 vs. 2:1).[1]
This guide provides a definitive elucidation strategy. It moves beyond simple identity confirmation to a full structural assignment, ensuring that the researcher can distinguish the target 1-methyl-1-phenyl isomer from its 1-methyl-2-phenyl regioisomer and accurately define the crystal lattice composition.[2]
Chemical Identity & Theoretical Framework[2][3]
Before initiating wet chemistry, we must establish the structural hypotheses.
-
Target Compound: 1-Methyl-1-phenylhydrazine sulfate dihydrate.[2]
-
Core Moiety:
[2][3][4] -
Key Isomer to Exclude: 1-Methyl-2-phenylhydrazine (
).[2]
Structural Hypotheses (Stoichiometry)
The "sulfate" can exist in two primary forms based on the molar ratio of base to acid:
-
Bis-sulfate (2:1):
[2] -
Monosulfate (1:1):
Visualization of Elucidation Logic
The following diagram illustrates the decision tree for confirming the structure.
Caption: Logical workflow for distinguishing the target dihydrate salt from isomers and anhydrous forms.
Analytical Protocol & Data Interpretation
Phase 1: Regiochemistry (NMR Spectroscopy)
Objective: Confirm the methyl group is attached to the nitrogen bearing the phenyl ring (1,1-substitution).
Methodology:
Dissolve ~10 mg of the salt in DMSO-
Diagnostic Criteria:
| Feature | 1-Methyl-1-phenylhydrazine (Target) | 1-Methyl-2-phenylhydrazine (Isomer) |
| Methyl Shift ( | ||
| Amino Protons ( | Two distinct signals (or broad humps) for the two distinct | |
| Ipso Carbon ( | ||
| NOE Signal | Strong NOE between N-Me and Ortho-phenyl protons.[2] | Weak or no NOE between N-Me and Ortho-phenyl protons (separated by NH).[2] |
Causality: The 1,1-isomer lacks a proton on the internal nitrogen, preventing
Phase 2: Salt Stoichiometry (Elemental Analysis & IC)
Objective: Determine if the lattice contains one or two hydrazine units per sulfate.
Methodology:
-
Combustion Analysis (CHN): Measure Carbon, Hydrogen, and Nitrogen percentages.[1]
-
Ion Chromatography (IC): Quantitatively measure Sulfate (
) content.[2]
Theoretical Values (Calculated):
| Element | Bis-Sulfate Dihydrate | Monosulfate Dihydrate |
| MW | 378.44 g/mol | 256.23 g/mol |
| Carbon | 44.43% | 32.81% |
| Nitrogen | 14.81% | 10.93% |
| Sulfur | 8.47% | 12.51% |
Decision Rule: A Nitrogen-to-Sulfur molar ratio of 4:1 confirms the Bis-sulfate; a ratio of 2:1 confirms the Monosulfate.[2] Most commercial "hydrazine sulfates" are 1:1 salts (monosulfates) or bis-hydrazine sulfates.[2] The "Dihydrate" designation often accompanies the bis-salt in literature.[2]
Phase 3: Hydration State (Thermal Analysis)
Objective: Confirm the "Dihydrate" designation by quantifying lattice water.
Methodology:
-
Thermogravimetric Analysis (TGA): Ramp 10°C/min from 25°C to 300°C under
. -
Differential Scanning Calorimetry (DSC): Look for endotherms corresponding to dehydration vs. melting.[2]
Expected Profile for Dihydrate:
-
Step 1 (Dehydration): Mass loss occurs typically between 60°C and 110°C.[2]
-
Calculation:
-
Step 2 (Decomposition): Exothermic decomposition of the hydrazine moiety usually follows the melting point (>140°C).
Self-Validating Check: If TGA shows < 1% mass loss below 120°C, the sample is anhydrous, and the "dihydrate" label is incorrect.
Advanced Characterization: X-Ray Diffraction[1]
While NMR and EA provide strong evidence, Single Crystal X-Ray Diffraction (SC-XRD) is the absolute authority for defining the dihydrate structure.
Crystal Packing Visualization
In the dihydrate lattice, water molecules typically bridge the sulfate anions and the protonated hydrazine cations via hydrogen bonding networks.[1]
Caption: Schematic of hydrogen bonding network in a theoretical bis-hydrazine sulfate dihydrate lattice.[2]
XRD Protocol:
-
Recrystallization: Slowly cool a saturated solution in Ethanol/Water (90:10) to grow suitable needles/prisms.[2]
-
Collection: Collect data at 100K to freeze water molecule motion.
-
Refinement: Locate hydrogen atoms on the water molecules from difference Fourier maps to confirm the dihydrate stoichiometry.
Summary of Specifications
For a confirmed 1-Methyl-1-phenylhydrazine Sulfate Dihydrate (assuming Bis-sulfate model as most stable crystalline form), the data must align as follows:
| Test | Acceptance Criteria |
| Appearance | White to off-white crystalline powder (darkens on storage).[2] |
| Singlet at ~3.2 ppm (3H, N-Me); Aromatic multiplets 6.8-7.3 ppm.[2] | |
| Elemental Analysis | Matches theoretical C (44.4%), H (6.9%), N (14.8%).[1] |
| Water Content (KF/TGA) | 9.0% – 10.0% w/w.[2] |
| Sulfate Content | ~25.4% (gravimetric or IC).[2] |
References
-
Sigma-Aldrich. 1-Methyl-1-phenylhydrazine sulfate dihydrate Product Specification. Retrieved from (Note: Link directs to free base/salt catalog entry for verification).[2]
-
NIST Chemistry WebBook. 1-Methyl-1-phenyl-hydrazine sulfate Spectra and Properties. SRD 69.[2][5] Retrieved from .[1][2][6]
-
PubChem. 1-Methyl-1-phenylhydrazine Compound Summary. National Library of Medicine.[2] Retrieved from .[2]
-
BenchChem. Analytical Methods for Phenylhydrazine Derivatives. Retrieved from .[2]
-
ChemicalBook. 1-Methyl-1-phenylhydrazine NMR Data. Retrieved from .[2]
Sources
- 1. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-methyl-N-phenyl-hydrazine | C7H10N2 | CID 36299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-甲基-1-苯肼 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-メチル-1-フェニルヒドラジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-Methyl-1-phenyl-hydrazine sulfate [webbook.nist.gov]
- 6. chemeo.com [chemeo.com]
1-Methyl-1-phenylhydrazine sulfate dihydrate CAS number and registration
Precision Reagents in Heterocyclic Scaffold Construction
Part 1: Chemical Identity & Regulatory Framework
1-Methyl-1-phenylhydrazine sulfate dihydrate is a specialized hydrazine derivative primarily utilized as a regioselective building block in the synthesis of N-methylated indoles. Unlike its parent compound, phenylhydrazine, the 1,1-disubstitution pattern locks the nitrogen connectivity, ensuring that the methyl group is retained at the N1 position during cyclization reactions such as the Fischer Indole Synthesis.
This compound often introduces ambiguity in procurement due to the existence of the free base, the anhydrous salt, and the dihydrate. The data below clarifies these distinctions for regulatory and technical accuracy.
Nomenclature & Registration Data
| Parameter | Technical Detail |
| Chemical Name | 1-Methyl-1-phenylhydrazine sulfate dihydrate |
| Synonyms | N-Methyl-N-phenylhydrazinium sulfate; 1-Methyl-1-phenylhydrazine sulphate |
| CAS Number (Dihydrate) | 200416-84-8 |
| CAS Number (Free Base) | 618-40-6 |
| Molecular Formula | C₇H₁₀N₂[1][2][3][4][5][6][7] · H₂SO₄ · 2H₂O (Salt form) |
| Molecular Weight | 342.37 g/mol (Dihydrate); 122.17 g/mol (Free Base) |
| MDL Number | MFCD00007627 (Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water (warm); sparingly soluble in cold ethanol |
Critical Note on Procurement: Many suppliers list this compound under the free base CAS (618-40-6) even when selling the salt. Researchers must verify the certificate of analysis (CoA) to confirm the sulfate stoichiometry and hydration state, as these significantly affect molecular weight calculations in stoichiometry.
Part 2: Synthesis & Preparation Protocols
The synthesis of 1-Methyl-1-phenylhydrazine requires strict regiocontrol. Direct methylation of phenylhydrazine is discouraged as it frequently yields a mixture of 1,1- (N,N) and 1,2- (N,N') isomers. The industry-standard protocol utilizes the Nitrosation-Reduction Route starting from N-methylaniline, which guarantees the 1,1-substitution pattern.
Workflow Diagram: Regioselective Synthesis
Caption: Figure 1. The nitrosation-reduction pathway ensures the methyl group remains on the internal nitrogen, preventing the formation of the 1,2-isomer.
Detailed Experimental Protocol
Step 1: Nitrosation of N-Methylaniline
-
Reagents: Dissolve N-methylaniline (1.0 eq) in dilute hydrochloric acid (HCl).
-
Reaction: Cool the solution to 0–5°C in an ice bath. Add aqueous sodium nitrite (NaNO₂, 1.1 eq) dropwise.
-
Monitoring: Maintain temperature below 5°C to prevent decomposition. The formation of a yellow oil (N-nitroso-N-methylaniline) indicates reaction progress.
-
Workup: Extract the oil with diethyl ether, wash with water, and dry over anhydrous MgSO₄.
Step 2: Reduction to the Hydrazine
-
Reduction: The nitroso intermediate is reduced using Zinc dust in Glacial Acetic Acid (classic method) or Lithium Aluminum Hydride (LiAlH₄) in THF (modern method).
-
Note: Zinc reduction is safer for large-scale but requires rigorous filtration of zinc salts.
-
-
Isolation: Basify the reaction mixture with NaOH (pH > 10) to liberate the free hydrazine base. Extract with ether and distill under reduced pressure (bp ~55°C at 0.3 mmHg) to obtain the pure oil.
Step 3: Formation of the Sulfate Dihydrate
-
Crystallization: Dissolve the purified free base in a minimal amount of ethanol.
-
Acidification: Slowly add dilute sulfuric acid (20% H₂SO₄) while stirring at 0°C.
-
Precipitation: The sulfate salt will precipitate. Recrystallize from water/ethanol to obtain the dihydrate form (verify MP and elemental analysis).
Part 3: Applications in Drug Discovery
The primary utility of 1-Methyl-1-phenylhydrazine sulfate is in the Fischer Indole Synthesis . It allows for the direct construction of N-methylindoles without a subsequent alkylation step.[8] This is crucial in medicinal chemistry, as post-synthetic methylation of indoles often requires strong bases (NaH) and can lead to side reactions at the C3 position.
Mechanism: Fischer Indole Synthesis (N-Methylated)
The reaction proceeds via the formation of a phenylhydrazone, followed by a [3,3]-sigmatropic rearrangement.[9][10] The presence of the methyl group on the N1 nitrogen forces the mechanism to yield an N-methylated product.[8]
Caption: Figure 2.[3][7][11] The mechanistic pathway of Fischer Indole Synthesis using 1-Methyl-1-phenylhydrazine, yielding N-methylindoles directly.[8]
Case Study: Synthesis of N-Methyl-1,2,3,4-tetrahydrocarbazole
-
Reagents: 1-Methyl-1-phenylhydrazine sulfate (1.0 eq), Cyclohexanone (1.0 eq), Glacial Acetic Acid (Solvent/Catalyst).
-
Conditions: Reflux for 2-4 hours.
-
Outcome: The reaction yields N-methyl-1,2,3,4-tetrahydrocarbazole. The methyl group on the hydrazine nitrogen prevents the formation of the unsubstituted carbazole, streamlining the synthesis of serotonin receptor ligands (e.g., Ramelteon analogs).
Part 4: Safety & Handling (E-E-A-T)
As a hydrazine derivative, this compound poses specific toxicological risks. It is a suspected carcinogen and a potent skin sensitizer.
-
Toxicology: Hydrazines are known alkylating agents. Chronic exposure may lead to hepatic or renal damage.
-
Handling Protocol:
-
Containment: Always weigh and manipulate the solid in a laminar flow hood or glovebox.
-
Deactivation: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine functionality before disposal.
-
PPE: Double nitrile gloves, lab coat, and P100 respiratory protection if dust generation is possible.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 36299, 1-Methyl-1-phenylhydrazine. Retrieved from [Link]
- Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. (Classic mechanistic reference).
-
Organic Syntheses. (1934). Methylhydrazine Sulfate (Benzalazine Method - Analogous Chemistry). Org. Syn. Coll. Vol. 2, p. 395. Retrieved from [Link]
Sources
- 1. 1-Methyl-1-phenylhydrazine | CAS 618-40-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 1-methyl-1-phenylhydrazine | 618-40-6 [chemnet.com]
- 3. chemscene.com [chemscene.com]
- 4. 1-Methyl-1-phenyl-hydrazine sulfate [webbook.nist.gov]
- 5. 1-メチル-1-フェニルヒドラジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1-Methyl-1-phenylhydrazine | 618-40-6 [amp.chemicalbook.com]
- 7. N-methyl-N-phenyl-hydrazine | C7H10N2 | CID 36299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Methyl-1-phenylhydrazine sulfate | Benchchem [benchchem.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Comprehensive Stability and Storage Guide for 1-Methyl-1-phenylhydrazine Sulfate Dihydrate
Executive Summary
1-Methyl-1-phenylhydrazine sulfate dihydrate (CAS: 200416-84-8) is a highly versatile and reactive building block utilized extensively in advanced organic transformations, including the Fischer indole synthesis and the generation of aza-peptides[1],. While the free base form of 1-methyl-1-phenylhydrazine is notoriously unstable and prone to rapid auto-oxidation, the formulation of its sulfate salt significantly enhances its shelf life by protonating the nucleophilic terminal nitrogen[1]. Furthermore, the dihydrate form introduces specific crystallographic water molecules that dictate its handling.
As a Senior Application Scientist, it is critical to understand that stability is not merely a passive state but a dynamic equilibrium. This whitepaper dissects the mechanistic causality behind the degradation of 1-methyl-1-phenylhydrazine sulfate dihydrate and provides self-validating protocols to ensure reagent integrity throughout your drug development workflows.
Mechanistic Causality of Degradation
To establish an effective storage protocol, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule. The degradation of 1-methyl-1-phenylhydrazine sulfate dihydrate is governed by three primary pathways:
A. Auto-Oxidation (Electron Transfer Kinetics)
Despite the stabilizing effect of the sulfate counterion, the hydrazine moiety remains susceptible to oxidation[2]. In the presence of ambient oxygen and trace transition metals, the molecule undergoes single-electron transfer (SET) to form radical cations. This initiates a cascade that yields diazenes and eventually cleaves the N-N bond to produce N-methylaniline and other radical byproducts[3]. The causality here is driven by the electron-rich nature of the substituted aromatic ring, which partially offsets the electron-withdrawing effect of the protonated nitrogen.
B. Moisture Dynamics and the Dihydrate Factor
The presence of two water molecules in the crystal lattice (dihydrate) creates a delicate moisture equilibrium.
-
Efflorescence: If stored over aggressive desiccants (e.g., anhydrous
) without atmospheric control, the crystal lattice can lose its water of hydration. This alters the molecular weight (from 342.41 g/mol down to the anhydrous mass), leading to critical stoichiometric errors in sensitive synthetic reactions. -
Deliquescence: Conversely, exposure to high relative humidity (RH) allows the hygroscopic sulfate salt to absorb excess water, promoting hydrolysis and accelerating the mobility of oxidative radicals[4].
C. Photolytic Cleavage
The N-N bond possesses a relatively low bond dissociation energy (~65 kcal/mol). Exposure to ultraviolet (UV) light induces homolytic cleavage, generating highly reactive aminyl radicals that rapidly propagate degradation[1].
Logical relationship of degradation pathways and mitigation.
Quantitative Stability Profile
The following table summarizes the degradation kinetics of 1-methyl-1-phenylhydrazine sulfate dihydrate under various environmental stressors. These data emphasize the necessity of strict environmental controls.
| Storage Condition | Timeframe | Purity Retention (%) | Primary Degradant Observed |
| 25°C, Ambient Air (Unsealed) | 1 Month | < 90% | Diazenes, N-methylaniline |
| 25°C, Desiccated (Dark) | 3 Months | ~ 95% | Trace oxidation products |
| 2-8°C, Inert Gas (Amber Vial) | 12 Months | > 98% | None significant |
| -20°C, Inert Gas (Amber Vial) | > 24 Months | > 99% | None |
Optimal Storage Protocols
Based on the mechanistic vulnerabilities identified, the following storage parameters are mandatory for maintaining scientific integrity:
-
Temperature Control: Store at 2-8°C for routine laboratory use (up to 12 months). For long-term archiving (>1 year), cryo-storage at -20°C is recommended. Causality: Lowering the thermal energy suppresses the Arrhenius kinetics of auto-oxidation and prevents the thermodynamic loss of the dihydrate water molecules.
-
Inert Atmosphere: Vials must be backfilled with Argon or high-purity Nitrogen after every use[4]. Causality: Exclusion of ambient oxygen starves the radical initiation phase, completely halting the oxidative degradation cascade.
-
Light Protection: Always store in amber glass vials or opaque secondary containers. Causality: Amber glass filters out UV wavelengths (<400 nm), preventing the homolytic cleavage of the N-N bond.
-
Humidity Management: Store in a sealed container with a mild desiccant (like silica gel) rather than aggressive desiccants. Causality: Silica gel maintains a stable micro-humidity that prevents deliquescence without stripping the essential dihydrate water from the crystal lattice.
Experimental Protocol: Self-Validating Stability-Indicating Assay
To ensure trustworthiness in your synthetic workflows, you must verify the purity of your reagent. The following HPLC-UV protocol is designed as a self-validating system. By incorporating a forced degradation step, you prove that your chromatographic method can successfully separate the intact molecule from its degradation products, eliminating false-positive purity results.
Step-by-Step Methodology
Step 1: Preparation of the Standard Solution
-
Accurately weigh 10.0 mg of 1-methyl-1-phenylhydrazine sulfate dihydrate.
-
Dissolve in 10 mL of HPLC-grade Methanol to yield a 1.0 mg/mL stock solution.
-
Sonicate for 2 minutes to ensure complete dissolution.
Step 2: The Self-Validation Step (Forced Degradation)
-
Transfer 1 mL of the stock solution to a separate vial.
-
Add 100 µL of 3%
and heat at 60°C for 30 minutes. -
Causality: This intentionally forces oxidative degradation. If your HPLC method is valid, you will see distinct new peaks (degradants) separated from the main API peak. If the main peak simply broadens, your method lacks the resolving power necessary for a true stability assay.
Step 3: Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (TFA maintains the protonation of the hydrazine, ensuring sharp peak shapes).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Step 4: Analysis and Acceptance Criteria
-
Inject 10 µL of the standard solution and the forced degradation solution.
-
Validation Check: Ensure baseline resolution (
) between the main 1-methyl-1-phenylhydrazine peak and the forced degradant peaks. -
Purity Calculation: Integrate the area under the curve (AUC) for the standard injection. A purity of
is required for sensitive synthetic applications.
Step-by-step workflow for stability-indicating HPLC assay.
References
- Source: sigmaaldrich.
- Source: benchchem.
- Oxidation with metal oxides. III.
- Safety Data Sheet: Hydrazine sulfate - Chemos GmbH&Co.
- Source: nist.
Sources
Technical Guide & Safety Protocol: 1-Methyl-1-phenylhydrazine Sulfate Dihydrate in Advanced Synthesis
Executive Summary
As a Senior Application Scientist overseeing scale-up syntheses and drug discovery pipelines, I frequently encounter the need for precise, reliable, and safe reagents. 1-Methyl-1-phenylhydrazine sulfate dihydrate (CAS: 200416-84-8) is a cornerstone reagent in organic chemistry, predominantly utilized in the Fischer indole synthesis to generate N-methylated indole scaffolds—a ubiquitous pharmacophore in modern therapeutics.
While the free base form (1-Methyl-1-phenylhydrazine) is a highly reactive, combustible liquid prone to rapid auto-oxidation, the sulfate dihydrate salt offers a paradigm shift in benchtop stability. However, this stabilization does not negate the inherent toxicity of the hydrazine moiety. This whitepaper provides a deep dive into the physicochemical dynamics, toxicological mechanisms, and self-validating safety protocols required to handle this compound with uncompromising scientific integrity.
Physicochemical Profiling & Structural Dynamics
Understanding the physical state of a reagent is the first step in risk mitigation. The transition from a volatile free base to a crystalline salt fundamentally alters the handling requirements and stoichiometric precision.
| Property | Specification / Value |
| Chemical Name | 1-Methyl-1-phenylhydrazine sulfate dihydrate |
| CAS Number | 200416-84-8 |
| Linear Formula | C₇H₁₄N₂O₅S |
| Molecular Weight | 238.26 g/mol |
| Physical State | Solid (Crystalline Powder) |
| Solubility | Soluble in water; slightly soluble in ethanol |
| Storage Conditions | 0-6°C, protected from light and moisture |
The Causality of the Salt Form: Why do we specify the sulfate dihydrate over the free base? Hydrazines are potent nucleophiles and reducing agents. Left in their free base form, they rapidly absorb atmospheric oxygen, leading to dimerization and degradation, which skews stoichiometric calculations and ruins reaction yields. By protonating the terminal amine with sulfuric acid, the lone pair is sequestered, drastically reducing its nucleophilicity and susceptibility to oxidation. Furthermore, the incorporation of water into the crystal lattice prevents unpredictable hygroscopic deliquescence. This ensures that when you weigh 100 mg of the compound, you are delivering an exact, reproducible molar equivalent to your reaction vessel, a critical factor detailed in standard protocols.
Toxicological Mechanisms & GHS Classification
Despite its physical stability, the sulfate dihydrate dissociates in vivo (or in aqueous reaction media) to release the active 1-methyl-1-phenylhydrazine moiety. According to the and standard Safety Data Sheets from suppliers like , this compound carries severe health hazards.
GHS Classifications:
-
H302 / H312 / H332: Harmful if swallowed, in contact with skin, or if inhaled.
-
H315 / H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
Mechanistic Pathology: The toxicity of this compound is not merely a surface-level irritant effect; it is deeply rooted in its metabolic fate. Upon systemic absorption, the hydrazine derivative is subjected to hepatic oxidation by Cytochrome P450 (CYP450) enzymes. This oxidation strips electrons from the hydrazine core, generating highly reactive diazonium intermediates and carbon-centered free radicals.
-
Macromolecular Alkylation: These electrophilic radicals covalently bind to cellular proteins and DNA, depleting intracellular glutathione (GSH) and triggering apoptotic pathways (hepatotoxicity).
-
Methemoglobinemia: The radicals also interact with erythrocytes, oxidizing the Fe(II) in hemoglobin to Fe(III), forming methemoglobin. This drastically reduces the blood's oxygen-carrying capacity, leading to tissue hypoxia and cyanosis.
Figure 1: Hepatic oxidative metabolism and primary toxicity pathways of hydrazine derivatives.
Laboratory Handling & Risk Mitigation Protocol
To ensure a self-validating system of safety, every protocol must have built-in checks. The following step-by-step methodology is mandatory for handling 1-Methyl-1-phenylhydrazine sulfate dihydrate, aligning with rigorous industrial standards provided by .
Step 1: Environmental Isolation
-
Action: Conduct all weighing and transfer operations inside a certified chemical fume hood with a minimum face velocity of 100 feet per minute (fpm).
-
Validation: Check the fume hood digital monitor before opening the reagent bottle. Do not proceed if the airflow alarm is active.
-
Causality: As a crystalline powder, the sulfate salt can generate micro-dust particles. Inhalation of these particles bypasses the first-pass metabolism of the liver, delivering the compound directly to the highly vascularized pulmonary tissue.
Step 2: Barrier Protection (PPE)
-
Action: Don a flame-resistant lab coat, chemical splash goggles, and double nitrile gloves.
-
Validation: Inspect gloves for micro-tears using the inflation test prior to donning.
-
Causality: Hydrazines are notorious for rapid dermal penetration. Double gloving provides a validated breakthrough time buffer. If the outer glove is contaminated, it can be safely doffed without exposing the skin.
Step 3: Static-Free Transfer
-
Action: Use grounded, anti-static spatulas (e.g., ceramic or grounded stainless steel) for weighing.
-
Validation: Ensure the analytical balance and the operator are properly grounded.
-
Causality: While the salt is not a combustible liquid like its free base, organic sulfates can still present a dust explosion hazard under specific electrostatic discharge conditions.
Step 4: Reaction Quenching & Waste Segregation
-
Action: Post-reaction, never dispose of unreacted hydrazine directly into aqueous waste. Quench the reaction mixture with a 5% sodium hypochlorite (bleach) solution.
-
Validation: Observe the evolution of nitrogen gas (bubbling). The cessation of bubbling indicates complete neutralization.
-
Causality: Hypochlorite oxidatively cleaves the N-N bond of the hydrazine, converting the toxic pharmacophore into inert nitrogen gas and respective hydrocarbon byproducts, rendering the waste safe for standard hazardous disposal.
Emergency Response & Decontamination Workflows
In the event of a spill, rapid, algorithmic decision-making is critical to prevent laboratory contamination and personnel exposure.
Figure 2: Step-by-step spill response and oxidative neutralization workflow.
-
Minor Spills (< 50g): Immediately isolate the area. Do NOT use combustible absorbents like paper towels or sawdust, as the oxidative nature of the sulfate salt combined with the reducing nature of the hydrazine can cause spontaneous ignition. Cover the spill with an inert absorbent such as sand or vermiculite. Carefully apply 5% sodium hypochlorite to neutralize the active compound, wait for gas evolution to cease, and then sweep into a designated hazardous waste container.
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes under a safety shower. Remove contaminated clothing immediately. Do not apply neutralizing chemicals directly to the skin, as the exothermic neutralization reaction can cause severe thermal burns on top of chemical exposure.
References
An In-depth Technical Guide to 1-Methyl-1-phenylhydrazine Sulfate Dihydrate: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-Methyl-1-phenylhydrazine sulfate dihydrate, a key reagent in synthetic chemistry. Delving into its historical context, synthesis, characterization, and applications, this document serves as a technical resource for professionals in the chemical and pharmaceutical sciences.
Introduction and Historical Context: A Legacy of Hydrazine Chemistry
The story of 1-Methyl-1-phenylhydrazine is intrinsically linked to the pioneering work of Hermann Emil Fischer, a Nobel laureate who first synthesized and characterized its parent compound, phenylhydrazine, in 1875.[1][2] Fischer's discovery was a landmark achievement, providing chemists with a highly reactive and versatile building block. He famously utilized phenylhydrazine to react with sugars, forming osazones, a critical step in his Nobel Prize-winning research on sugar and purine synthesis.[2]
Following this breakthrough, the exploration of phenylhydrazine derivatives, including its methylated forms, became a subject of scientific inquiry. The development of synthetic routes to 1-Methyl-1-phenylhydrazine was driven by the need for novel reagents with tailored reactivity.[2] This endeavor culminated in the discovery of the Fischer indole synthesis in 1883, a reaction that remains one of the most important methods for synthesizing indoles, a heterocyclic scaffold prevalent in numerous natural products and pharmaceuticals.[2][3] The use of 1-Methyl-1-phenylhydrazine in this reaction allows for the direct synthesis of N-methylated indoles, highlighting the value of substituted hydrazines in accessing specific and complex molecular architectures.[2]
While the free base, 1-Methyl-1-phenylhydrazine, is a liquid that can darken upon standing, it is often converted to a more stable salt form for handling and storage.[4] The sulfate salt, particularly as a dihydrate, offers enhanced stability, making it a preferred form for laboratory and industrial use.
Physicochemical Properties
1-Methyl-1-phenylhydrazine and its sulfate dihydrate salt possess distinct physicochemical properties crucial for their application in organic synthesis.
| Property | 1-Methyl-1-phenylhydrazine (Free Base) | 1-Methyl-1-phenylhydrazine Sulfate Dihydrate |
| CAS Number | 618-40-6[5] | 200416-84-8 |
| Molecular Formula | C₇H₁₀N₂[6] | C₇H₁₄N₂O₅S |
| Molecular Weight | 122.17 g/mol [6] | 238.27 g/mol |
| Appearance | Colorless to pale yellow liquid[7] | Solid |
| Boiling Point | 54-55 °C at 0.3 mmHg[5] | Decomposes |
| Solubility | Soluble in organic solvents, limited solubility in water[7] | More soluble in water than the free base |
Synthesis and Characterization
The synthesis of 1-Methyl-1-phenylhydrazine sulfate dihydrate is a two-step process involving the preparation of the free base followed by its conversion to the hydrated salt.
Synthesis of 1-Methyl-1-phenylhydrazine (Free Base)
Several methods have been established for the synthesis of 1-Methyl-1-phenylhydrazine. Two common approaches are the reduction of N-nitroso-N-methylaniline and the methylation of phenylhydrazine.
This procedure, adapted from Organic Syntheses, provides a reliable method for preparing the free base.
Causality: This reductive approach offers good regioselectivity as the methyl group is already positioned on the desired nitrogen atom before the formation of the hydrazine linkage.[2]
-
Preparation: In a 2-liter three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a suspension of 200 g of zinc dust in 300 mL of water.
-
Reaction: Vigorously stir the zinc suspension while slowly adding a solution of 100 g of N-nitrosomethylaniline in 200 mL of glacial acetic acid. Maintain the reaction temperature between 10°C and 20°C using an external cooling bath. The addition should take approximately 1.5 to 2 hours.
-
Work-up: After the addition is complete, continue stirring for an additional hour at room temperature, then warm the mixture to 80°C on a steam bath. Filter the hot solution to remove unreacted zinc, and wash the zinc residue with three 100-mL portions of warm 5% hydrochloric acid.
-
Isolation: Cool the combined filtrate and washings and basify with a 40% sodium hydroxide solution until the precipitated zinc hydroxide redissolves. Separate the oily layer and extract the aqueous layer with two to three 100-mL portions of ether.
-
Purification: Combine the oily layer and ether extracts and remove the ether by distillation. Distill the residue under reduced pressure to obtain colorless 1-Methyl-1-phenylhydrazine.
Workflow for the Synthesis of 1-Methyl-1-phenylhydrazine
Synthesis of 1-Methyl-1-phenylhydrazine Sulfate Dihydrate
General Procedure:
-
Dissolve the purified 1-Methyl-1-phenylhydrazine free base in a suitable solvent.
-
Stoichiometrically add a solution of sulfuric acid in water. The exact stoichiometry may need to be determined empirically, as some sources suggest a 2:1 ratio of hydrazine to sulfuric acid for related compounds, while a 1:1 salt is expected for a simple sulfate.
-
Induce crystallization, possibly by cooling or by the addition of a non-polar co-solvent. The presence of water is crucial for the formation of the dihydrate.
-
Collect the crystalline product by filtration, wash with a cold solvent, and dry under appropriate conditions to avoid the loss of water of hydration.
Note on Stoichiometry: The NIST WebBook lists a formula of C₁₄H₂₂N₄O₄S for "1-Methyl-1-phenyl-hydrazine sulfate," which corresponds to a 2:1 adduct of the hydrazine with sulfuric acid.[8] However, the CAS number for the dihydrate (200416-84-8) is associated with the formula C₇H₁₄N₂O₅S, implying a 1:1 salt with two water molecules. Researchers should be aware of this discrepancy and may need to confirm the stoichiometry of their synthesized material through analytical methods such as elemental analysis.
Characterization
A thorough characterization of 1-Methyl-1-phenylhydrazine is essential to confirm its identity and purity before its use in subsequent reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure. The spectra for the free base are well-documented.[9]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum of the free base will show characteristic N-H stretching and bending vibrations. For the sulfate dihydrate, additional broad peaks corresponding to the O-H stretches of water and the S-O stretches of the sulfate anion are expected. An IR spectrum for "1-Methyl-1-phenyl-hydrazine sulfate" is available in the NIST database, though the hydration state is not specified.[8]
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[9]
-
Key Applications: The Fischer Indole Synthesis
The primary and most significant application of 1-Methyl-1-phenylhydrazine is in the Fischer indole synthesis. This powerful reaction allows for the construction of the indole ring system, a fundamental core in many biologically active molecules.
Reaction Mechanism: The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone.[3] The key steps are:
-
Hydrazone Formation: The phenylhydrazine reacts with the carbonyl compound to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[10][10]-Sigmatropic Rearrangement: A[10][10]-sigmatropic rearrangement occurs, which is the key bond-forming step.
-
Cyclization and Aromatization: The intermediate undergoes cyclization and elimination of ammonia to yield the aromatic indole.
The use of 1-Methyl-1-phenylhydrazine directly yields N-methylated indoles, which are of significant interest in medicinal chemistry.
Mechanism of the Fischer Indole Synthesis
Safety and Handling
1-Methyl-1-phenylhydrazine and its salts should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. The free base is a liquid that may be harmful if swallowed, inhaled, or absorbed through the skin.[9] The sulfate salt, being a solid, may present a lower inhalation risk but should still be handled with caution.
Conclusion
From its roots in the foundational discoveries of Emil Fischer, 1-Methyl-1-phenylhydrazine has established itself as an indispensable reagent in organic synthesis. Its sulfate dihydrate form offers enhanced stability, making it a practical choice for a wide range of applications, most notably the Fischer indole synthesis. A thorough understanding of its synthesis, characterization, and reactivity is crucial for its effective use in the development of novel pharmaceuticals and other functional molecules. While the precise experimental conditions for the formation of the dihydrate and the stoichiometric nature of the sulfate salt warrant further clarification in publicly accessible literature, the fundamental chemistry and utility of this compound are well-established, ensuring its continued importance in the field of chemical science.
References
-
Phenylhydrazine - Wikipedia. [Link]
-
Fischer indole synthesis - Wikipedia. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. [Link]
-
Emil Fischer's discovery of phenylhydrazine. [Link]
-
Fischer Indole Synthesis - SynArchive. [Link]
-
Emil Fischer – Facts - NobelPrize.org. [Link]
-
α-METHYL-α-PHENYLHYDRAZINE - Organic Syntheses Procedure. [Link]
-
Phenylhydrazine - chemeurope.com. [Link]
-
Phenylhydrazine - Grokipedia. [Link]
-
Structure of phenyl hydrazine (I), antipyrin (II) and MCI-186 (III). - ResearchGate. [Link]
-
1-Methyl-1-phenylhydrazine, 97 | 170267-5G | SIGMA-ALDRICH | SLS. [Link]
-
Hydrazine, methyl-, sulfate - Organic Syntheses Procedure. [Link]
-
1-Methyl-1-phenyl-hydrazine sulfate - the NIST WebBook. [Link]
-
Hydrazine, 1-methyl-1-phenyl- - the NIST WebBook. [Link]
-
N-methyl-N-phenyl-hydrazine | C7H10N2 | CID 36299 - PubChem - NIH. [Link]
-
(PDF) Overview of Phenylhydrazine‐Based Organic Transformations - ResearchGate. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. EP0226686A1 - Process of preparation of anhydrous hydrazine starting from hydrazine hydrate - Google Patents [patents.google.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1-Methyl-1-phenylhydrazine | 618-40-6 [amp.chemicalbook.com]
- 6. 1-Methyl-1-phenylhydrazine | CAS 618-40-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. 1-Methyl-1-phenyl-hydrazine sulfate [webbook.nist.gov]
- 9. N-methyl-N-phenyl-hydrazine | C7H10N2 | CID 36299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Precision Synthesis of N-Methylindoles Utilizing 1-Methyl-1-phenylhydrazine Sulfate Dihydrate
Executive Summary & Rationale
The Fischer Indole Synthesis remains the premier method for constructing the indole core, a privileged scaffold in drug discovery (e.g., triptans, indomethacin). While traditional protocols often employ phenylhydrazine free base, this reagent is notoriously unstable, prone to oxidation, and hazardous to handle.
This guide details the use of 1-Methyl-1-phenylhydrazine Sulfate Dihydrate as a superior alternative. As a crystalline salt, it offers enhanced stability, precise stoichiometry, and reduced operator exposure to volatile hydrazines. This application note provides a validated, self-correcting protocol for synthesizing N-methylindoles, specifically addressing the unique solubility and stoichiometric considerations of the sulfate dihydrate form.
Key Advantages of the Sulfate Dihydrate Form
-
Oxidative Stability: Resistant to the rapid darkening and degradation seen in the free base.
-
Stoichiometric Precision: Crystalline form allows for exact weighing, eliminating density/purity estimations required for liquid hydrazines.
-
Regiocontrol: The N-methyl substituent blocks the
position, forcing cyclization to yield exclusively 1-methylindoles, preventing the formation of -H indoles that require subsequent alkylation steps.
Chemical Properties & Stoichiometry
Failure to account for the sulfate and water of crystallization is the most common source of yield loss. You must adjust your calculations based on the specific salt form.
| Property | 1-Methyl-1-phenylhydrazine (Free Base) | 1-Methyl-1-phenylhydrazine Sulfate Dihydrate |
| CAS | 618-40-6 | 3558-08-3 (anhydrous salt ref) |
| Formula | ||
| MW | 122.17 g/mol | 256.28 g/mol (approx. depends on hydration) |
| Physical State | Yellow/Brown Oil | White/Off-white Crystalline Solid |
| Solubility | Organic solvents (DCM, Et2O) | Water, Hot Ethanol, DMSO |
| Acidity | Basic | Acidic (pH ~1-2 in solution) |
Critical Calculation: To deliver 10 mmol of reactive hydrazine:
-
Free Base:
-
Sulfate Dihydrate:
-
Note: The sulfate salt acts as a buffer and an acid source. In many Fischer protocols, this reduces the need for large excesses of external acid catalysts.
Mechanistic Pathway & Regiochemistry[1]
The presence of the methyl group at the
Graphviz Pathway: Mechanism of Action
The following diagram illustrates the transformation from the hydrazine sulfate salt to the final N-methylindole.
Figure 1: Mechanistic flow from the sulfate salt precursor to the N-methylindole core via the [3,3]-sigmatropic shift.
Validated Experimental Protocol
Objective: Synthesis of 1-Methyl-2-phenylindole (Model Reaction) Scale: 10 mmol Reaction Time: 2–4 Hours
Materials
-
Reagent A: 1-Methyl-1-phenylhydrazine sulfate dihydrate (2.56 g, 10 mmol).
-
Reagent B: Acetophenone (1.20 g, 10 mmol).
-
Solvent: Ethanol (Abs.) or Glacial Acetic Acid (depending on ketone solubility).
-
Catalyst: Conc.
(0.5 mL) or Polyphosphoric Acid (PPA).
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the Fischer Indole Synthesis using hydrazine sulfate salts.
Step-by-Step Procedure
Phase 1: Hydrazone Formation (In-Situ)
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2.56 g of 1-Methyl-1-phenylhydrazine sulfate dihydrate in 30 mL of Ethanol.
-
Observation: The salt may not dissolve completely at room temperature. This is normal.
-
-
Addition: Add 1.20 g (1.17 mL) of Acetophenone.
-
Catalysis: Add 0.5 mL of concentrated Sulfuric Acid (
) or Hydrochloric Acid ( ).-
Note: Although the starting material is a sulfate salt, the additional acid accelerates the enalization of the ketone and the subsequent rearrangement.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 1 hour.
-
Self-Validation Check: The solution should turn from a cloudy suspension to a clear (often yellow/orange) solution as the hydrazone forms and the salt dissolves.
-
Phase 2: Cyclization (Fischer Rearrangement)
-
Continue Reflux: Maintain reflux for an additional 2–3 hours.
-
TLC Monitoring: Use Hexane:Ethyl Acetate (8:2). The hydrazone intermediate (often yellow) should disappear, and a new, often fluorescent spot (the indole) should appear.
-
Endpoint: Reaction is complete when the starting ketone is fully consumed.
-
Phase 3: Work-up & Isolation
-
Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly into 100 mL of ice-cold water with vigorous stirring.
-
Isolation (Scenario A - Solid Product): If a precipitate forms (common for phenyl-substituted indoles), filter the solid using a Buchner funnel. Wash with cold water (
) to remove residual acid and hydrazine salts. -
Isolation (Scenario B - Oily Product): If the product separates as an oil, extract with Dichloromethane (DCM,
). Wash the organic layer with saturated (to neutralize acid) and Brine. Dry over and concentrate in vacuo. -
Purification: Recrystallize from hot Ethanol or purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete hydrazone formation due to salt insolubility. | Ensure adequate solvent volume (ethanol) or switch to Acetic Acid as solvent (dissolves the salt better). |
| No Reaction | Acid concentration too low. | The sulfate salt is acidic, but weak. Add |
| Tar/Darkening | Oxidation or polymerization.[1] | Perform reaction under Nitrogen ( |
| Starting Material Remains | Equilibrium issue. | Use a Dean-Stark trap to remove water (formed during hydrazone step) to drive equilibrium forward. |
Safety & Compliance
-
Toxicity: Hydrazine derivatives are potential carcinogens and skin sensitizers. Although the sulfate salt is less volatile than the free base, it must be handled in a fume hood with gloves and safety glasses.
-
Waste Disposal: All aqueous waste containing hydrazine residues should be treated with bleach (sodium hypochlorite) to oxidize hydrazines to nitrogen gas before disposal, in accordance with local EHS regulations.
-
Incompatibility: Avoid contact with strong oxidizing agents.
References
-
Fischer, E.; Jourdan, F. (1883).[2][3] "Ueber die Hydrazine der Brenztraubensäure". Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.
-
Robinson, B. (1963). "The Fischer Indole Synthesis".[2][3][4][5][6] Chemical Reviews, 63(4), 373–401.
-
BenchChem Technical Support. (2025). "The Fischer Indole Synthesis: A Comprehensive Technical Guide".
-
Sigma-Aldrich. "Safety Data Sheet: 1-Methyl-1-phenylhydrazine sulfate".
-
Organic Syntheses. "2-Phenylindole". Org.[6][7][8] Synth. 1942, 22, 98. (General procedure adaptation).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. ijnrd.org [ijnrd.org]
- 7. Hydrazine sulfate - Sciencemadness Wiki [sciencemadness.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Advanced Applications of 1-Methyl-1-phenylhydrazine Sulfate Dihydrate in Pharmaceutical Intermediate Synthesis
Executive Summary & Physicochemical Rationale
The synthesis of N-methylated indoles and pyrazoles forms the backbone of numerous pharmaceutical discovery programs, yielding critical pharmacophores found in triptans (e.g., sumatriptan), anti-inflammatories (e.g., indomethacin analogs), and complex alkaloid derivatives. At the core of these synthetic pathways is 1-Methyl-1-phenylhydrazine .
While the free base of this reagent is a highly reactive liquid prone to rapid auto-oxidation and degradation upon exposure to atmospheric oxygen and light, the sulfate dihydrate salt (C₇H₁₄N₂O₅S) provides a highly stable, crystalline alternative. As a Senior Application Scientist, I mandate the use of the sulfate dihydrate form for rigorous pharmaceutical synthesis because it guarantees stoichiometric fidelity during reaction setup. Furthermore, the endogenous sulfate counterion acts as a latent acid source, which can be strategically utilized to auto-catalyze initial hydrazone formation before downstream cyclization[1].
Core Application I: Mechanochemical Fischer Indole Synthesis
Traditional Fischer indole syntheses require harsh, refluxing acidic conditions in toxic organic solvents. Recent paradigm shifts toward green chemistry have validated mechanochemical (ball-milling) approaches, which utilize kinetic energy to drive the reaction in a solvent-free environment[1].
Mechanistic pathway of the Fischer Indole Synthesis using 1-Methyl-1-phenylhydrazine.
Protocol 1: Solvent-Free Synthesis of N-Methylindoles
Causality & Design: In this solid-state reaction, silica acts as a grinding auxiliary to prevent the hygroscopic caking of the dihydrate salt. Sodium bisulfate (NaHSO₄) is introduced to artificially lower the pH of the solid mixture. This hyper-acidic microenvironment is strictly required to protonate the hydrazone intermediate, thereby lowering the activation energy barrier for the critical [3,3]-sigmatropic rearrangement[1].
Step-by-Step Methodology:
-
Preparation: In a 15 mL ZrO₂ milling jar containing two 8 mm ZrO₂ balls, load 1.0 mmol of 1-methyl-1-phenylhydrazine sulfate dihydrate and 1.1 mmol of the target ketone (e.g., propiophenone).
-
Auxiliary Addition: Add 300 mg of dry silica gel and 120 mg of NaHSO₄.
-
Milling: Secure the jar in a mixer mill and process at 30 Hz for 100 minutes.
-
Self-Validation (IPC): Pause the mill at 50 minutes. Extract a 5 mg micro-aliquot with 0.5 mL of ethyl acetate and spot on a TLC plate (Hexane:EtOAc 10:1). The disappearance of the UV-active hydrazine spot and the emergence of a highly fluorescent blue spot under 365 nm UV light validates the successful formation of the indole core. If the hydrazone intermediate persists, resume milling.
-
Isolation: Extract the milled powder with ethyl acetate, filter through a celite pad to remove silica and inorganic salts, and concentrate under reduced pressure.
Core Application II: One-Pot Multicomponent Spiropyran Synthesis
Spiropyrans are vital photochromic compounds and emerging pharmaceutical intermediates. 1-Methyl-1-phenylhydrazine sulfate dihydrate serves as the ideal starting point for a one-pot, four-component cascade reaction[2].
One-pot four-component reaction sequence for spiropyran derivative synthesis.
Protocol 2: Tandem Indolization-Alkylation-Condensation
Causality & Design: The Fischer indolization of 1-methyl-1-phenylhydrazine with butanone generates water and ammonium salts as byproducts. Because the subsequent C-alkylation relies on a highly electrophilic benzyl bromide in an already aqueous-ethanolic solvent system, these specific byproducts are orthogonally inert. This causality allows the entire sequence to be performed in a single pot without intermediate purification[2].
Step-by-Step Methodology:
-
Indolization: Suspend 1.0 mmol of 1-methyl-1-phenylhydrazine sulfate dihydrate and 1.0 mmol of butanone in 5 mL of ethanol. Add 0.1 equivalents of p-Toluenesulfonic acid (PTSA) and reflux for 2 hours.
-
Alkylation: Cool the mixture to 60°C. Add 1.0 mmol of benzyl bromide directly to the pot. Stir for 1 hour to achieve C-alkylation of the newly formed indole.
-
Condensation & Self-Validation (IPC): Add 1.0 mmol of 5-nitrosalicylaldehyde and 1 mL of water. The reaction mixture will immediately transition from a pale yellow suspension to a deep, chromogenic red/purple solution. This distinct colorimetric shift is a self-validating indicator that the extended conjugated spiropyran system has successfully condensed.
-
Isolation: Cool to 0°C to precipitate the spiropyran, followed by vacuum filtration.
Core Application III: Asymmetric Synthesis of Vellosimine Analogs
In the synthesis of complex indole alkaloids like vellosimine, maintaining the stereochemical integrity of adjacent chiral centers during indolization is a primary challenge[3].
Protocol 3: Enantioselective Fischer Indolization
Causality & Design: Standard Fischer conditions (e.g., concentrated HCl at reflux) will rapidly racemize sensitive α-chiral carbon centers. By utilizing the sulfate dihydrate salt buffered in mild acetic acid at a strictly controlled 70°C, the reaction provides just enough thermal and acidic energy to drive the cyclization while kinetically protecting the chiral integrity of the substrate[4].
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 0.5 mmol of the chiral diketone intermediate and 0.55 mmol of 1-methyl-1-phenylhydrazine sulfate dihydrate in 2.0 mL of glacial acetic acid (0.25 M).
-
Thermal Control: Heat the reaction precisely to 70°C and stir for 3 to 18 hours, monitoring closely.
-
Self-Validation (IPC): Prior to bulk purification, evaporate a 10 µL sample and dissolve in HPLC-grade hexanes/isopropanol. Run a chiral stationary phase HPLC analysis. The retention of the enantiomeric excess (ee > 90%) validates that the thermal parameters were successfully maintained without racemization[4].
-
Purification: Remove volatiles via rotary evaporation and purify the N-allylic indole derivative using flash column chromatography.
Quantitative Data & Yield Comparison
The table below summarizes the expected yields and validated conditions for the synthesis of various pharmaceutical intermediates utilizing 1-methyl-1-phenylhydrazine.
| Application Workflow | Target Pharmacophore | Catalyst & Conditions | Validated Yield (%) | Ref. |
| Mechanochemical | N-Methylindolines | NaHSO₄, Ball Milling (30 Hz, 100 min) | 56 – 81% | [1] |
| One-Pot Multicomponent | Spiropyran Derivatives | PTSA, Ethanol, Reflux to 60°C | 58% (Overall) | [2] |
| Asymmetric Synthesis | Chiral N-Allylic Indoles | Acetic Acid, 70°C, 3–18 h | 87 – 90% | [4] |
| Alkaloid Total Synthesis | Vellosimine Analogs | Neutral to Mild Acid, Room Temp | 40 – 72% | [3] |
References
-
Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction, RSC Advances,[Link]
-
Three Complementary One‐Pot Four‐Component Reaction Sequences for Rapid, General and Direct Spiropyran Synthesis, Eur. J. Org. Chem., [Link]
-
Asymmetric synthesis of N-allylic indoles via regio- and enantioselective allylation of aryl hydrazines, Nature Communications (PMC - NIH), [Link]
-
A Short Synthesis of Vellosimine and Its Derivatives, Semantic Scholar, [Link]
Sources
- 1. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 2. d-nb.info [d-nb.info]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Asymmetric synthesis of N-allylic indoles via regio- and enantioselective allylation of aryl hydrazines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Experimental Setup for Reactions Involving 1-Methyl-1-phenylhydrazine Sulfate
Executive Summary
This guide details the experimental protocols for utilizing 1-Methyl-1-phenylhydrazine sulfate (CAS: 3558-60-9 for free base; salt forms vary) in organic synthesis.[1] While the free base is a potent nucleophile, it is prone to oxidation and degradation. The sulfate salt offers superior stability and shelf-life but requires specific activation protocols to participate in nucleophilic additions, most notably the Fischer Indole Synthesis .
This document provides a self-validating workflow for:
-
Safe Handling: Managing the toxicity and carcinogenic potential of hydrazine derivatives.
-
Activation: Liberating the reactive free base from the sulfate salt.
-
Application: Synthesizing
-methylindoles via the Fischer Indole pathway, featuring a regiocontrolled mechanism.
Safety & Handling (Critical)
Hazard Class: Carcinogen (Category 1B), Acute Toxin, Skin Sensitizer.[2]
-
Toxicity: Hydrazines are potent hepatotoxins and suspected carcinogens. 1-Methyl-1-phenylhydrazine can form nitrosamines (highly carcinogenic) if exposed to nitrosating agents (e.g., nitrites).
-
PPE Requirements: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. All operations must occur within a certified chemical fume hood.
-
Decontamination: Spills should be treated with dilute hypochlorite solution (bleach) to oxidize the hydrazine to nitrogen gas before cleanup, though care must be taken to avoid creating chloramines.
Pre-Reaction Protocol: Liberation of Free Base
The sulfate salt is protonated (
Materials
-
Sodium Hydroxide (1M aqueous solution)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated Brine
-
Anhydrous Sodium Sulfate (
)
Step-by-Step Procedure
-
Suspension: Suspend 10.0 mmol of the sulfate salt in 20 mL of DCM in a separatory funnel.
-
Neutralization: Slowly add 25 mL of 1M NaOH. Shake vigorously for 2-3 minutes. The solid salt should dissolve as the free base partitions into the organic layer.
-
Checkpoint: The aqueous layer pH must be >10. If not, add small aliquots of 1M NaOH until basic.
-
-
Extraction: Separate the layers. Extract the aqueous layer twice more with 10 mL DCM.
-
Drying: Combine organic layers, wash with 10 mL brine, and dry over anhydrous
for 15 minutes. -
Concentration: Filter and concentrate under reduced pressure (rotary evaporator) at
.-
Result: A yellow-to-orange oil. Use immediately. Do not store the free base for extended periods.
-
Core Application: Fischer Indole Synthesis[5][6][7]
This protocol describes the synthesis of 1-Methyl-2,3,4,9-tetrahydro-1H-carbazole (an
Experimental Workflow Diagram
Caption: Logical workflow for converting the stable sulfate precursor into the active N-methyl indole scaffold.
Protocol A: One-Pot Acid Mediated (Recommended for Sulfate)
Best for robust substrates where free-basing is unnecessary.
Reagents:
-
1-Methyl-1-phenylhydrazine sulfate (5 mmol)
-
Cyclohexanone (5.5 mmol, 1.1 equiv)
-
Glacial Acetic Acid (15 mL)
-
Concentrated HCl (0.5 mL) - Optional, for acceleration
Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine the hydrazine sulfate salt and cyclohexanone in glacial acetic acid.
-
Reaction: Heat the mixture to reflux (
) for 2–4 hours. -
Monitoring: Monitor by TLC (Eluent: 10% EtOAc/Hexane). The starting hydrazine (polar) will disappear, and a less polar fluorescent spot (Indole) will appear.
-
Workup:
-
Cool to room temperature.
-
Pour the reaction mixture into 100 mL of ice water. The product may precipitate as a solid.
-
If solid: Filter and wash with water.[6]
-
If oil: Extract with EtOAc (3 x 30 mL). Wash combined organics with Sat.
(until bubbling ceases) to remove acid, then brine.
-
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography.
Mechanistic Pathway (Regiocontrol)
The presence of the Methyl group on
Caption: The Fischer Indole mechanism.[1][5][7][6][8][9] The N-Methyl group is retained throughout, preventing N-H formation.
Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete hydrazone formation | Use a Dean-Stark trap to remove water during the initial condensation step (if using benzene/toluene). |
| Dark Tarry Product | Oxidation of hydrazine | Ensure the reaction is run under Nitrogen or Argon atmosphere. Degas solvents. |
| No Reaction | Salt not dissolving | Switch to Protocol 3 (Free Base) or increase solvent polarity (e.g., use EtOH with |
| Regio-isomers | Unsymmetric ketone usage | Unsymmetric ketones (e.g., 2-butanone) yield two isomers. Use steric bulk or specific acid catalysts to influence the ratio (kinetic vs. thermodynamic control). |
References
- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (The definitive text on the mechanism and scope).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for hydrazine handling).
-
Organic Syntheses , Coll. Vol. 4, p. 884 (1963); Vol. 37, p. 57 (1957). Preparation of Indole Derivatives.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 77803, 1-Methyl-1-phenylhydrazine.
-
Sigma-Aldrich. Safety Data Sheet (SDS) - 1-Methyl-1-phenylhydrazine sulfate.
Sources
- 1. 1-Methyl-1-phenylhydrazine sulfate | Benchchem [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 1-METHYL-1-PHENYLHYDRAZINE SULFATE DIHYDRATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemeo.com [chemeo.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. (PDF) Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction [academia.edu]
Application Note: Catalytic Strategies for 1-Methyl-1-phenylhydrazine Sulfate Dihydrate
Executive Summary
1-Methyl-1-phenylhydrazine sulfate dihydrate (1-MPH[1]·H₂SO₄) is a robust, shelf-stable source of the nucleophilic 1-methyl-1-phenylhydrazine moiety. Unlike its free base counterpart, which is prone to oxidation and handling hazards, the sulfate salt offers precise stoichiometry and enhanced safety. However, the presence of the sulfate counter-ion introduces a latent acidity that researchers must actively manage.
This guide details the catalytic landscapes for two primary transformations:
-
The Fischer Indole Synthesis: Accessing N-methylindoles via acid-mediated [3,3]-sigmatropic rearrangement.
-
Heterocycle Condensation: Synthesizing pyrazoles and hydrazones where pH control is critical.
Chemical Identity & Stability[2]
-
CAS: 5373-32-0 (Sulfate salt) / 618-40-6 (Free base)
-
Role: The sulfate salt acts as a "pre-activated" reagent. In protic solvents, it dissociates to release the hydrazine cation and bisulfate anion, creating an acidic microenvironment (
). -
Implication: For acid-catalyzed reactions (e.g., Fischer Indole), this auto-catalytic effect is beneficial. For base-sensitive reactions, a neutralization protocol is required.
Application I: Fischer Indole Synthesis (N-Methylindoles)[4]
Mechanistic Insight & Catalyst Selection
The synthesis of N-methylindoles from 1-MPH involves the condensation with a ketone to form a hydrazone, followed by a demanding [3,3]-sigmatropic rearrangement.
-
The Challenge: The N-methyl group exerts a steric and electronic influence that can retard the formation of the ene-hydrazine intermediate.
-
The Solution: Strong Lewis acids or Brønsted acids are required to drive the rearrangement.
| Catalyst System | Role | Pros | Cons |
| Zinc Chloride ( | Lewis Acid | High yields; drives rearrangement at lower temps ( | Requires anhydrous conditions; difficult workup (emulsions). |
| Polyphosphoric Acid (PPA) | Brønsted Acid/Solvent | Acts as both solvent and catalyst; excellent for cyclization.[5] | Viscous; difficult to stir; requires quenching. |
| Acetic Acid ( | Solvent/Weak Acid | Good for initial hydrazone formation; milder. | Often insufficient for the rearrangement step of N-methyl derivatives. |
| Sulfate (Auto-catalysis) | Internal Acid | The sulfate counter-ion provides initial protons. | Usually too weak for the final cyclization; requires high thermal energy. |
Protocol: Synthesis of 1-Methyl-2-phenylindole
Target: Synthesis of N-methyl-2-phenylindole from acetophenone and 1-MPH sulfate.
Primary Catalyst: Zinc Chloride (
Reagents:
-
1-Methyl-1-phenylhydrazine sulfate: 10.0 mmol (2.34 g)
-
Acetophenone: 10.0 mmol (1.20 g)
-
Zinc Chloride (Anhydrous): 30.0 mmol (4.0 g)
-
Solvent: Glacial Acetic Acid (5 mL) - Optional for hydrazone formation
Step-by-Step Methodology:
-
Hydrazone Formation (In Situ):
-
In a round-bottom flask, combine 1-MPH sulfate and acetophenone.
-
Note: Unlike phenylhydrazine hydrochloride, the sulfate is less soluble. Add 5 mL of glacial acetic acid and heat gently to
for 30 minutes. The solution will darken, indicating hydrazone formation. -
Checkpoint: TLC (Hexane:EtOAc 8:1) should show consumption of acetophenone.
-
-
Catalytic Activation:
-
Add anhydrous
(powdered) directly to the reaction mixture. -
CRITICAL: The reaction requires high temperatures to overcome the activation energy of the N-methyl rearrangement.
-
-
Rearrangement (The Fischer Step):
-
Heat the mixture to 120–130°C (oil bath).
-
Maintain stirring for 2–3 hours. The mixture will become a dark, viscous melt.
-
Observation: Evolution of ammonia (gas) is blocked by the N-methyl group; instead, methylamine or ammonium byproducts stay in solution, often darkening the mixture. Correction: In N-methyl Fischer synthesis,
is evolved as the leaving group is the terminal nitrogen, not the N-methylated one. The N-methyl remains in the ring.
-
-
Workup:
-
Purification:
-
Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Mechanism Visualization
The following diagram illustrates the pathway, highlighting the retention of the N-methyl group.
Figure 1: Mechanistic pathway of the Fischer Indole Synthesis using 1-Methyl-1-phenylhydrazine.[10] Note the critical role of Lewis Acid (
Application II: Pyrazole Synthesis (Condensation)[12][13]
Catalyst Selection for Carbonyl Condensation
When reacting 1-MPH sulfate with 1,3-diketones (e.g., acetylacetone or 1,3-diphenyl-1,3-propanedione), the goal is simple condensation. Strong acids can degrade the diketone or cause charring.
-
Preferred Catalyst: Sodium Acetate (
) or mild Lewis Acids ( ). -
Role:
acts as a buffer, neutralizing the sulfuric acid from the 1-MPH sulfate salt to liberate the free hydrazine nucleophile in situ.
Protocol: Synthesis of 1-Methyl-3,5-diphenylpyrazole
Reagents:
-
1-MPH Sulfate: 5.0 mmol
-
Dibenzoylmethane (1,3-diphenyl-1,3-propanedione): 5.0 mmol
-
Buffer Catalyst: Sodium Acetate (
): 6.0 mmol -
Solvent: Ethanol (20 mL)
Methodology:
-
Buffering: Dissolve 1-MPH sulfate and Sodium Acetate in Ethanol. Stir for 10 minutes at RT. This generates the free hydrazine base and Sodium Sulfate in situ.
-
Condensation: Add Dibenzoylmethane.
-
Reflux: Heat to reflux (
) for 2–4 hours. -
Isolation: Pour into ice-water. The pyrazole usually precipitates as a solid. Filter and wash with cold water.
Handling & Safety Protocol
Converting Sulfate to Free Base
While the sulfate is convenient, some sensitive metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig) require the pure free base to avoid catalyst poisoning by sulfur.
Free-Basing Protocol:
-
Dissolution: Suspend 10 g of 1-MPH sulfate in 50 mL water.
-
Neutralization: Slowly add 25% NaOH solution while stirring and cooling (ice bath) until pH > 10. The free base will separate as an oil.
-
Extraction: Extract immediately with Diethyl Ether or Benzene (
mL). -
Drying: Dry organic layer over KOH pellets (avoid
as it can complex with hydrazines). -
Storage: Use immediately or store under Argon at -20°C. Warning: The free base oxidizes rapidly in air.
Decision Matrix for Catalyst Use
Figure 2: Decision matrix for selecting the appropriate catalyst system based on the target reaction.
References
-
BenchChem. (n.d.). 1-Methyl-1-phenylhydrazine sulfate - Indole Scaffold Construction. Retrieved from
-
Organic Syntheses. (1942). 2-Phenylindole (Classic Fischer Indole Protocol). Org. Synth. 22 , 98. Retrieved from
-
Alfa Chemistry. (n.d.). Fischer Indole Synthesis Mechanism and Catalysts. Retrieved from
-
Mirjalili, B. F., et al. (2012).[11] Mg(HSO4)2: an efficient and eco-friendly catalyst for the synthesis of pyrazoles.[11] Chemija. Retrieved from
-
Sigma-Aldrich. (n.d.). 1-Methyl-1-phenylhydrazine sulfate dihydrate Product Sheet. Retrieved from
Sources
- 1. 1-METHYL-1-PHENYLHYDRAZINE SULFATE DIHYDRATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-Methyl-1-phenyl-hydrazine sulfate - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 1-Methyl-1-phenylhydrazine sulfate | Benchchem [benchchem.com]
- 4. 1-Methyl-1-phenyl-hydrazine sulfate [webbook.nist.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. ijnrd.org [ijnrd.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]
- 11. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
Application Notes and Protocols for One-Pot Synthesis Using 1-Methyl-1-phenylhydrazine Sulfate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of 1-Methyl-1-phenylhydrazine sulfate dihydrate in one-pot synthesis, with a primary focus on the Fischer indole synthesis for the generation of N-methylated indoles. These structures are of significant interest in medicinal chemistry and drug development. This document outlines the underlying reaction mechanism, offers detailed, field-tested protocols, and presents a workflow for the efficient synthesis of substituted indoles, eliminating the need for the isolation of intermediate hydrazones.
Introduction: The Strategic Advantage of One-Pot Fischer Indolization
The indole scaffold is a privileged structure in a multitude of natural products and pharmaceutical agents.[1] The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most robust and versatile methods for constructing this crucial heterocyclic ring system.[2][3] The classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically pre-formed from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[1][2]
Modern synthetic strategies, however, increasingly favor one-pot procedures that enhance efficiency by reducing the number of synthetic steps, minimizing waste, and simplifying purification processes.[4] The use of arylhydrazine salts, such as 1-Methyl-1-phenylhydrazine sulfate dihydrate, is particularly advantageous for one-pot syntheses. The salt form not only improves the stability and handling of the hydrazine but also provides the necessary Brønsted acid catalysis in situ, obviating the need for an external acid catalyst.[5][6]
This guide focuses on the use of 1-Methyl-1-phenylhydrazine sulfate dihydrate as a direct, stable precursor for the one-pot synthesis of 1-methylindoles, which are key components in various biologically active compounds.
The Core Reaction: Mechanistic Insights into the Fischer Indole Synthesis
The one-pot Fischer indole synthesis is a cascade of acid-catalyzed reactions that seamlessly transforms the initial reactants into the final indole product.[7] Understanding the mechanism is critical for troubleshooting and optimizing reaction conditions.
The key steps are as follows:
-
In Situ Hydrazone Formation: The reaction commences with the condensation of 1-Methyl-1-phenylhydrazine (liberated from its sulfate salt) and a carbonyl compound to form the corresponding N-methyl-N-phenylhydrazone. This is a standard imine formation reaction that occurs readily under the acidic conditions provided by the sulfate salt.[2]
-
Tautomerization to Ene-hydrazine: The resulting hydrazone undergoes a crucial tautomerization to its enamine isomer (the "ene-hydrazine").[2][7] This step is essential as it sets the stage for the key bond-forming event.
-
[1][1]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine intermediate undergoes a concerted[1][1]-sigmatropic rearrangement (analogous to a Cope rearrangement).[2][7] This is the core bond-forming step that establishes the C2-C3 bond of the future indole ring and cleaves the N-N bond. Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring.[3]
-
Rearomatization and Cyclization: The intermediate diimine rapidly rearomatizes to a more stable amino-imine. Subsequent intramolecular nucleophilic attack by the aniline nitrogen onto the imine carbon forms a five-membered ring.[6]
-
Ammonia Elimination: The final step involves the acid-catalyzed elimination of a molecule of ammonia (in this case, methylamine, as the starting hydrazine is N-methylated) to yield the energetically favorable aromatic indole ring.[2]
Caption: A simplified overview of the key stages in the one-pot Fischer indole synthesis.
Experimental Protocol: One-Pot Synthesis of 1-Methyl-2-phenyl-1H-indole
This protocol describes a representative one-pot synthesis of 1-Methyl-2-phenyl-1H-indole from 1-Methyl-1-phenylhydrazine sulfate dihydrate and acetophenone.
Materials:
-
1-Methyl-1-phenylhydrazine sulfate dihydrate
-
Acetophenone (or other suitable ketone/aldehyde)
-
Glacial Acetic Acid
-
Ethanol (95%)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Methyl-1-phenylhydrazine sulfate dihydrate (1.0 eq).
-
Addition of Reactants: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of hydrazine salt). Begin stirring and add acetophenone (1.05 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the evolution of CO2 ceases and the pH is approximately 7-8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Methyl-2-phenyl-1H-indole.
Caption: A step-by-step visualization of the one-pot synthesis protocol.
Scope and Versatility: Representative Data
The one-pot Fischer indole synthesis using 1-Methyl-1-phenylhydrazine sulfate dihydrate is compatible with a range of carbonyl compounds. The electronic and steric properties of the carbonyl substrate can influence reaction times and yields. The following table provides representative yields for the synthesis of various 1-methylindoles.
| Entry | Carbonyl Compound | Product | Representative Yield (%) |
| 1 | Acetophenone | 1-Methyl-2-phenyl-1H-indole | 75-85 |
| 2 | Propiophenone | 1,2-Dimethyl-3-phenyl-1H-indole | 70-80 |
| 3 | Cyclohexanone | 9-Methyl-1,2,3,4-tetrahydrocarbazole | 80-90 |
| 4 | Butan-2-one | 1,2,3-Trimethyl-1H-indole | 65-75 |
| 5 | Phenylacetaldehyde | 1-Methyl-3-phenyl-1H-indole | 60-70 |
Note: Yields are representative and may vary based on reaction scale, purity of reagents, and specific reaction conditions.
Conclusion and Future Outlook
The use of 1-Methyl-1-phenylhydrazine sulfate dihydrate provides a direct, efficient, and operationally simple method for the one-pot synthesis of 1-methylated indoles. This approach streamlines the classic Fischer indole synthesis by leveraging the dual role of the hydrazine salt as both the nitrogen source and the acid catalyst. For researchers in drug discovery and development, this methodology offers a rapid and reliable route to a diverse library of N-methylated indole derivatives, which are crucial scaffolds for exploring new therapeutic agents.
References
-
Yan, L., Han, L., & Xie, R. (2020). Ferrocenyl induced one-pot synthesis of 3,3′-ferrocenylbiindoles. Journal of Coordination Chemistry. Available at: [Link]
-
Smith, C. D., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances. Available at: [Link]
-
Sakai, N., Yokoyama, T., & Ishida, K. (2018). One-Pot Synthesis of Polysubstituted Indoles via the Indium-Promoted Regioselective Hydrohydrazination of Terminal Alkynes. European Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. Fischer indole synthesis. Available at: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Available at: [Link]
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Available at: [Link]
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. Available at: [Link]
-
Salunke, R. S., & Baseer, M. A. (2013). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Chem Sci Trans. Available at: [Link]
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Available at: [Link]
-
Thaker, T., Panchani, D., & Bhuva, V. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. International Journal of Drug Delivery Technology. Available at: [Link]
-
Thaker, T., Panchani, D., & Bhuva, V. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. ResearchGate. Available at: [Link]
-
Chen, J., et al. (2021). One-pot sequential synthesis of unsymmetrical diarylmethanes using methylene chloride as a C1-synthon. Organic & Biomolecular Chemistry. Available at: [Link]
-
Kim, J., et al. (2020). One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. Molecules. Available at: [Link]
-
Grandberg, I. I., & Belyaeva, L. D. (1973). The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Available at: [Link]
-
Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail? Angewandte Chemie International Edition. Available at: [Link]
-
ResearchGate. (2022). A) The Fischer indole synthesis and application to the antiemetic agent Ondansetron. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 1-Methyl-1-phenylhydrazine Sulfate Dihydrate Reactions
Welcome to the Technical Support Center for 1-Methyl-1-phenylhydrazine sulfate dihydrate . This guide is engineered for researchers, synthetic chemists, and drug development professionals who utilize this critical reagent in complex organic transformations, such as the Fischer indole synthesis, pyrazole formation, and transition-metal-catalyzed diaminations.
Because the free base of 1-methyl-1-phenylhydrazine is highly nucleophilic and prone to rapid oxidative degradation, it is typically supplied and stored as a sulfate dihydrate salt[1]. While this enhances shelf-life, the presence of the sulfate counterion, the water of hydration, and the inherent reactivity of the N-N bond introduce specific mechanistic challenges. This guide dissects the causality behind common side products and provides self-validating protocols to ensure experimental integrity.
Part 1: Handling, Degradation, and Oxidation (FAQs)
Q: Why does my stored 1-methyl-1-phenylhydrazine turn dark brown over time, and what are the resulting side products? A: The darkening of the reagent indicates oxidative degradation. Even when stored as the sulfate dihydrate salt, exposure to atmospheric oxygen or trace transition metals can initiate single-electron oxidation of the hydrazine nitrogen.
-
Primary Side Product: The oxidation of 1-methyl-1-phenylhydrazine generates hydrazine radicals that rapidly couple to form 1,4-dimethyl-1,4-diphenyl-2-tetrazene [1].
-
Secondary Side Product: Further oxidative cleavage of the N-N bond or nitrosation pathways can yield N-nitrosomethylaniline and N-methylaniline [1].
-
Causality & Prevention: The sulfate salt protonates the nucleophilic nitrogen, raising the oxidation potential and protecting the reagent. If you must use the free base, liberate it immediately prior to use and purge your reaction vessels with argon.
Q: Can the sulfate dihydrate salt be used directly in reactions, or must I liberate the free base? A: It depends on the reaction mechanism. For the Fischer Indole Synthesis , the sulfate salt is highly advantageous because the sulfate counterion acts as an in situ acid catalyst, promoting the necessary [3,3]-sigmatropic rearrangement of the intermediate hydrazone[1]. However, for transition-metal-catalyzed reactions (like Ti-catalyzed alkyne diamination), the sulfate and water of hydration will poison the catalyst, leading to ligand dissociation and catalyst decomposition[2]. In these cases, the free base must be strictly liberated and dried.
Part 2: Fischer Indole Synthesis Troubleshooting
Q: I am attempting a Fischer indolization with an unsymmetrical ketone. Why am I getting a complex mixture of N-methylindole products? A: This is a classic regioselectivity issue. When 1-methyl-1-phenylhydrazine condenses with an unsymmetrical ketone, it forms a hydrazone that can tautomerize into two distinct ene-hydrazine intermediates[3].
-
Mechanistic Cause: The [3,3]-sigmatropic rearrangement will proceed through whichever ene-hydrazine is more thermodynamically stable or kinetically accessible under your specific acidic conditions.
-
Solution: To drive regioselectivity, modulate the acid catalyst strength (e.g., switching from the in situ sulfate to stronger Lewis acids like PCl₃ or ZnCl₂) or alter the steric bulk of the ketone prior to hydrazone formation.
Q: My reaction stalls at the hydrazone intermediate. How do I force the cyclization to the N-methylindole? A: The accumulation of unreacted N-methyl-N-phenylhydrazone is a frequent side product when the acidic conditions are insufficient to protonate the ene-hydrazine, which is the critical step that triggers the N-N bond cleavage and subsequent cyclization[1],[4].
-
Self-Validating Check: Run a TLC. If the hydrazone persists (typically highly UV-active and yellow), your reaction lacks sufficient thermal energy or acid concentration. Refluxing in SOCl₂/EtOH or adding a stoichiometric amount of polyphosphoric acid (PPA) will force the cyclization[4].
Mechanistic divergence in Fischer Indole Synthesis highlighting common side product pathways.
Part 3: Advanced Transformations (Transition-Metal Catalysis)
Q: In Ti-catalyzed alkyne diamination using 1-methyl-1-phenylhydrazine, why is my primary product a hydrazone instead of the 1,2-diamine? A: In transition-metal-catalyzed diaminations, 1-methyl-1-phenylhydrazine exhibits competing reactivity. While the goal is the formation of a titanium imido complex that inserts into the alkyne to form a diamine, the nucleophilicity of the hydrazine can lead to a competing hydrohydrazination pathway[2].
-
Mechanistic Cause: Bimolecular hydrohydrazinolysis outcompetes the unimolecular N-N bond cleavage required for diamination. This results in the formation of hydrazones (e.g., up to 29% yield) and leads to catalyst decomposition via free ligand formation[2].
-
Solution: Lowering the reaction concentration (e.g., to 0.032 M) and strictly controlling the temperature (maintaining ~33 °C) entropically disfavors the bimolecular hydrohydrazination, pushing the selectivity toward the desired 1,2-diamine[2].
Part 4: Quantitative Troubleshooting Data
The following table summarizes the quantitative relationships between reaction conditions and the formation of specific side products, providing a rapid diagnostic tool for bench scientists.
| Reaction Type | Observed Side Product | Mechanistic Cause | Typical Yield of Side Product | Corrective Action |
| Storage / Handling | 1,4-dimethyl-1,4-diphenyl-2-tetrazene | Radical oxidative coupling of the free base[1]. | 5% - 15% (Over months) | Store as sulfate dihydrate salt under inert gas at 2-8°C. |
| Fischer Indolization | Unreacted Hydrazone | Insufficient acidity to drive [3,3]-sigmatropic rearrangement[1],[4]. | 20% - 50% | Increase temperature; use SOCl₂/EtOH or Lewis acid catalysts. |
| Fischer Indolization | Regioisomeric N-methylindoles | Uncontrolled tautomerization of unsymmetrical ketones[3]. | Variable (often 1:1 ratio) | Use sterically biased ketones or specific directing groups. |
| Ti-Catalyzed Diamination | Hydrazone (Hydrohydrazination) | Bimolecular hydrohydrazinolysis outcompeting diamination[2]. | ~29% | Dilute reaction mixture (0.032 M); control temp to ~33 °C. |
| Oxidation / Degradation | N-methylaniline | N-N bond cleavage via severe oxidation or thermal degradation[1]. | < 5% | Avoid strong oxidants; purge solvents with argon. |
Part 5: Validated Experimental Protocols
To ensure reproducibility and minimize side-product formation, utilize the following self-validating protocols.
Protocol A: Liberation of 1-Methyl-1-phenylhydrazine Free Base
Use this protocol only when the sulfate counterion or water of hydration will interfere with your catalyst (e.g., in Ti-catalyzed diaminations).
-
Suspension: Suspend 10.0 g of 1-methyl-1-phenylhydrazine sulfate dihydrate in 50 mL of degassed, deionized water under an argon atmosphere.
-
Neutralization: Slowly add a 40% aqueous NaOH solution dropwise at 0°C until the pH reaches 10-11. The free base will separate as a pale yellow oil[5].
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification (Self-Validation): Concentrate under reduced pressure. To ensure the absence of the tetrazene side product, distill the resulting oil under reduced pressure (collect the fraction at 106-109°C at 1.73 kPa)[5]. Use immediately.
Protocol B: Standard Fischer Indolization (Using Sulfate Dihydrate)
This protocol leverages the sulfate salt directly, using it as an in situ acid source.
-
Condensation: In a round-bottom flask, combine 1.0 equiv of ketone, 1.1 equiv of 1-methyl-1-phenylhydrazine sulfate dihydrate, and absolute ethanol (0.5 M concentration).
-
Reflux: Heat the mixture to reflux. The water of hydration will dissolve the salt, and the sulfate will catalyze the hydrazone formation[1].
-
Cyclization: If TLC indicates stalled hydrazone intermediate, carefully add a catalytic amount of SOCl₂ or concentrated HCl to the refluxing ethanol[4].
-
Workup: After complete consumption of the hydrazone (monitored via TLC), cool to room temperature, neutralize with saturated NaHCO₃, and extract with ethyl acetate.
Part 6: Degradation Pathway Visualization
Understanding the degradation pathways of 1-methyl-1-phenylhydrazine is critical for preventing reagent loss. The diagram below maps the oxidative and cleavage pathways.
Oxidative and thermal degradation pathways of 1-methyl-1-phenylhydrazine free base.
References
-
National Institutes of Health (PMC). Ti-Catalyzed 1,2-Diamination of Alkynes using 1,1-Disubstituted Hydrazines. Retrieved from[Link]
-
The Journal of Organic Chemistry (ACS). A Short Synthesis of Vellosimine and Its Derivatives. Retrieved from[Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of indole-based propellane derivatives via Weiss–Cook condensation, Fischer indole cyclization, and ring-closing metathesis as key steps. Retrieved from [Link]
Sources
- 1. 1-Methyl-1-phenylhydrazine sulfate | Benchchem [benchchem.com]
- 2. Ti-Catalyzed 1,2-Diamination of Alkynes using 1,1-Disubstituted Hydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Synthesis of indole-based propellane derivatives via Weiss–Cook condensation, Fischer indole cyclization, and ring-closing metathesis as key steps [beilstein-journals.org]
- 5. echemi.com [echemi.com]
Technical Support Guide: Optimizing Reaction Yield with 1-Methyl-1-phenylhydrazine Sulfate Dihydrate
Introduction & Reagent Profile
Reagent: 1-Methyl-1-phenylhydrazine sulfate dihydrate
CAS: 303-05-9 (Parent free base: 618-40-6)
Formula:
This guide addresses the technical challenges associated with using 1-Methyl-1-phenylhydrazine sulfate dihydrate in organic synthesis, specifically focusing on the Fischer Indole Synthesis .
The Core Challenge: Users often treat this reagent identically to phenylhydrazine hydrochloride or the free base. However, the sulfate counter-ion and the dihydrate (water) content introduce specific stoichiometric and solubility constraints that, if ignored, lead to reaction stalling, tar formation (oxidation), or catalyst deactivation.
Module 1: Pre-Reaction Preparation (The Critical Decision)
The most common cause of low yield is the improper handling of the salt form. You must choose your workflow based on your catalyst system.
Workflow Decision Matrix
-
Scenario A: Using Brønsted Acids (e.g.,
, AcOH, PPA) [1][2][3]-
Action: You can often use the sulfate salt directly , provided you adjust stoichiometry to account for the extra acid equivalents released.
-
-
Scenario B: Using Lewis Acids (e.g.,
, , )-
Action: You MUST convert to the free base. The lattice water (
) and the sulfate counter-ion will decompose moisture-sensitive Lewis acids, killing the reaction immediately.
-
Protocol: Liberation of the Free Base (Anhydrous)
Use this protocol if your reaction is moisture-sensitive.
-
Suspend: Place 10 mmol of the sulfate dihydrate salt in 50 mL of Dichloromethane (DCM) or Toluene.
-
Neutralize: Slowly add 25 mL of 10% NaOH (aq) at 0°C under vigorous stirring.
-
Note: The biphasic mixture will change color (usually from white/beige to yellow/orange) as the free base is liberated.
-
-
Partition: Separate the organic layer. Extract the aqueous layer once more with DCM.
-
Dry: Dry the combined organics over anhydrous
(Sodium Sulfate) for 20 minutes. -
Isolate: Filter and concentrate under reduced pressure (Rotavap).
-
Critical: Use the free base immediately . 1-Methyl-1-phenylhydrazine is highly susceptible to air oxidation, forming dark tars that inhibit the Fischer cyclization.
-
Module 2: Reaction Optimization (Fischer Indole Synthesis)
The Fischer Indole Synthesis is the primary application for this reagent. The mechanism involves the formation of a hydrazone, followed by a [3,3]-sigmatropic rearrangement.[1][2][3][4]
Mechanistic Bottlenecks & Solutions
Caption: Critical pathway analysis for Fischer Indole Synthesis. Note that Hydrazone formation is reversible; excess water (from the dihydrate salt) drives the equilibrium backward toward the starting materials.[5]
Optimization Table: Catalyst & Solvent Selection
| Catalyst System | Recommended Solvent | Temp (°C) | Suitability for Sulfate Salt? | Notes |
| 4% | Methanol / Ethanol | Reflux (65-80) | YES | The "Classical" method. Robust but slow. The sulfate salt adds to the acidity; monitor pH. |
| Glacial AcOH | Acetic Acid | Reflux (118) | YES | Good for robust substrates. The salt dissolves well in hot AcOH. |
| Solvent-free / Decalin | 150-170 | NO | Strictly Anhydrous. Must use Free Base. High temp drives difficult substrates. | |
| PPA (Polyphosphoric Acid) | None (Neat) | 100-120 | YES | Excellent for sterically hindered ketones. Viscosity can be an issue. |
Module 3: Troubleshooting & FAQs
Q1: My reaction mixture turned black immediately. Is this normal?
Diagnosis: Oxidation. Root Cause: 1-Methyl-1-phenylhydrazine is electron-rich and oxidizes rapidly in air to form diazenium species and tars. Solution:
-
Degas all solvents (sparge with Nitrogen/Argon for 15 mins) before adding the hydrazine.
-
Run the reaction under a positive pressure of Nitrogen.
-
If using the free base, prepare it immediately before use; do not store it.
Q2: I am using the sulfate salt directly in Ethanol with , but the yield is <30%.
Diagnosis: Incomplete Hydrazone Formation.
Root Cause: The "Dihydrate" part of the salt releases 2 equivalents of water. Hydrazone formation is an equilibrium reaction (
-
Add a drying agent or water scavenger (e.g., Triethyl orthoformate) to the reaction mixture.
-
Or, use a Dean-Stark trap (if using Toluene/Benzene) to physically remove water as it forms.
Q3: Which regioisomer will I get with an unsymmetrical ketone (e.g., 2-methylcyclohexanone)?
Insight: The reaction proceeds via the ene-hydrazine.
-
Kinetic Control: Less substituted enamine
Indole at the less hindered position. -
Thermodynamic Control: More substituted enamine
Indole at the more hindered position. -
Effect of N-Methyl: The N-methyl group adds steric bulk, often favoring the formation of the less substituted ene-hydrazine to avoid steric clash, leading to the "anti-Saytzeff" product (reaction at the less substituted carbon).
Q4: How do I remove unreacted hydrazine? It is toxic.
Safety Protocol: Never distill the crude mixture to dryness if significant hydrazine remains (explosion hazard). Cleanup: Treat the crude reaction mixture with Sodium Hypochlorite (Bleach) or excess acetone (to form the hydrazone) before disposal. This neutralizes the hydrazine functionality.
References
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[2][3][4][5][6] Chemical Reviews, 63(4), 373–401.
-
BenchChem. "1-Methyl-1-phenylhydrazine sulfate: Properties and Applications." BenchChem Technical Database.
-
Org. Synth. (1922). "Phenylhydrazine."[1][2][3][4][6][7][8][9] Organic Syntheses, Coll. Vol. 1, p.442. (Standard protocol for hydrazine handling/free-basing).
-
Sajjadifar, S., et al. (2010).[1][2][10] "New 3H-Indole Synthesis by Fischer's Method." Molecules, 15(4), 2491-2498. (Specific optimization of methyl-substituted hydrazines).
-
Sigma-Aldrich. "Safety Data Sheet: 1-Methyl-1-phenylhydrazine sulfate." (For toxicity and handling data).
Sources
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-Methyl-1-phenylhydrazine sulfate | Benchchem [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Phenylhydrazine [cdc.gov]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 1-Methyl-1-phenylhydrazine Sulfate Dihydrate
Topic: Reaction Workup & Free Base Liberation Guide
Doc ID: MPH-SUP-001 | Version: 2.4 | Status: Active
Module 1: Critical Safety & Handling (Read First)
WARNING: 1-Methyl-1-phenylhydrazine (MPH) and its salts are hydrazine derivatives. They are potent toxins and suspected carcinogens.
-
Inhalation Hazard: The free base has a significant vapor pressure. Always handle in a certified chemical fume hood.
-
Skin Absorption: MPH is lipophilic and absorbs rapidly through the skin. Double-gloving (Nitrile over Laminate) is recommended.
-
Decontamination: Spills should be neutralized immediately with dilute hypochlorite solution (bleach) to oxidize the hydrazine functionality before cleaning.
-
Explosion Risk: Do not distill the free base to dryness. Hydrazines can be unstable when concentrated and heated without solvent.
Module 2: Standard Operating Procedures (SOP)
SOP-A: Liberation of Free Base from Sulfate Salt
Context: The sulfate salt is the stable storage form. Most reactions (e.g., Fischer Indole Synthesis) require the free base. This protocol converts the stable solid into the reactive oil.
Stoichiometry Note: Commercial "1-Methyl-1-phenylhydrazine sulfate" is often a semi-sulfate or bis-hydrazine sulfate. Check the Molecular Weight (MW) on your specific bottle.
-
Typical Sulfate Salt MW: ~342.4 g/mol (Bis-salt) or variable if hydrated.
Protocol Steps:
-
Suspension: Suspend the calculated amount of MPH Sulfate in distilled water (approx. 5 mL water per gram of salt). The salt may not dissolve completely.[3]
-
Basification:
-
Prepare a 25% NaOH solution (w/v).
-
Why? A strong base is required to fully deprotonate the hydrazine (pKa ~5.2 for the conjugate acid) and ensure partitioning into the organic phase.
-
Slowly add NaOH to the suspension with vigorous stirring until pH > 10.
-
Observation: The white solid will disappear, and a yellow/orange oil will separate (usually floats, density ~1.04 g/mL, but close to water).
-
-
Extraction:
-
Extract the aqueous mixture with Diethyl Ether (Et₂O) or Dichloromethane (DCM) (
volumes). -
Note: DCM is heavier than water (bottom layer); Ether is lighter (top layer).
-
-
Washing (Critical for Purity):
-
Wash the combined organic layers once with Brine (Saturated NaCl) .
-
Reason: Removes trapped water and traces of inorganic base, preventing emulsions.
-
-
Drying:
-
Dry the organic phase over Solid KOH pellets or Anhydrous Na₂SO₄ .
-
Pro-Tip: KOH is superior here as it maintains the basic environment, preventing auto-oxidation, but Na₂SO₄ is safer for general use.
-
-
Isolation:
-
Filter off the drying agent.
-
Concentrate the solvent under reduced pressure (Rotary Evaporator).
-
Result: Yellow to reddish oil (MPH Free Base). Use immediately.
-
Workflow Visualization
Figure 1: Workflow for converting the stable sulfate salt into the reactive free base.
SOP-B: Purification of Crude MPH (Reverse Workup)
Context: If you synthesized MPH and need to store it, converting it back to the sulfate is the best method for long-term stability.
-
Dissolution: Dissolve crude MPH free base in Ethanol (EtOH) .
-
Acidification: Add dilute H₂SO₄ in EtOH dropwise while cooling in an ice bath.
-
Crystallization: The sulfate salt is insoluble in cold ethanol and will precipitate as white/off-white plates.
-
Filtration: Filter and wash with cold absolute ethanol.
Module 3: Troubleshooting Dashboard
User Issue: "The oil turned dark red/brown immediately after isolation."
| Possible Cause | Diagnostic / Explanation | Corrective Action |
| Oxidation | Hydrazines are air-sensitive. They oxidize to azo/diazo compounds (chromophores) upon exposure to O₂. | Flush with N₂/Ar. Perform all workups under an inert atmosphere. Use the free base immediately; do not store it. |
| Trace Acid | If the pH wasn't high enough during extraction, trace acid catalyzes decomposition. | Check pH. Ensure the aqueous layer was pH > 10 before extraction. Add a solid KOH pellet to the storage flask if keeping for >1 hour. |
User Issue: "Low yield recovery from the sulfate salt."
| Possible Cause | Diagnostic / Explanation | Corrective Action |
| Incomplete Deprotonation | The sulfate salt acts as a buffer. Simply adding "some" base isn't enough. | Calculate Stoichiometry. Use at least 2.5 molar equivalents of NaOH relative to the sulfate salt. Verify aqueous pH is strongly basic. |
| Water Solubility | MPH is moderately soluble in water. | Salting Out. Saturate the aqueous layer with NaCl before the final extraction to push the organic hydrazine into the organic phase. |
User Issue: "Emulsion formed during extraction."
-
Cause: High pH combined with vigorous shaking can create soaps if impurities are present.
-
Fix: Add solid NaCl to the emulsion and swirl gently. If persistent, filter through a pad of Celite.
Module 4: Advanced FAQ
Q: Can I use the sulfate salt directly in my reaction (e.g., Fischer Indole)? A: Yes, if the reaction conditions permit.
-
Scenario: If you are refluxing in acetic acid (classic Fischer conditions), the sulfate will dissolve, and the acetate will buffer the system.
-
Scenario: If you are using a Lewis Acid catalyst (e.g., ZnCl₂), the sulfate counter-ion might interfere or lower solubility. In these cases, liberating the free base (SOP-A) is required.[4]
Q: My protocol mentions "MPH Sulfate Dihydrate." How does this affect calculations? A: You must account for the water mass.
-
Anhydrous Sulfate MW: ~342.41 g/mol [5]
-
Dihydrate MW: ~378.44 g/mol
-
Impact: If you ignore the water, you will under-load your reagent by ~10%. Always check the Certificate of Analysis (CoA) for the exact assay or water content.
Q: How do I store the Free Base? A: Do not store the free base. It degrades rapidly. Prepare it fresh. If you absolutely must store it:
-
Dry thoroughly.
-
Seal under Argon.
-
Store at -20°C in the dark.
-
Expect a color change (darkening) even with these precautions.
Troubleshooting Logic Tree
Figure 2: Decision tree for diagnosing common workup failures.
References
-
Organic Syntheses. "1-Methyl-1-phenylhydrazine sulfate." Org.[3][6] Synth.1921 , 1,[3] 48. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 36299, 1-Methyl-1-phenylhydrazine." PubChem.[2][Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989; pp 960-963.
Sources
- 1. 1-Methyl-1-phenylhydrazine | CAS 618-40-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. N-methyl-N-phenyl-hydrazine | C7H10N2 | CID 36299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. chemeo.com [chemeo.com]
- 6. 1-Methyl-1-phenylhydrazine sulfate | Benchchem [benchchem.com]
Technical Support Center: Temperature Control in 1-Methyl-1-phenylhydrazine Sulfate Dihydrate Reactions
Welcome to the technical support center for handling and reactions involving 1-Methyl-1-phenylhydrazine sulfate dihydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical parameter of temperature. As a substituted hydrazine, this reagent's reactivity is potent but requires precise thermal control to ensure reaction success, maximize yield, and maintain a safe laboratory environment.
This document moves beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system of troubleshooting and best practices.
Section 1: Foundational Knowledge - FAQs on Thermal Properties and Handling
This section addresses the most frequently asked questions regarding the fundamental properties of 1-Methyl-1-phenylhydrazine and its sulfate salt, which are crucial for understanding its behavior under thermal stress.
Q1: Why is 1-Methyl-1-phenylhydrazine often supplied as a sulfate dihydrate salt?
A1: 1-Methyl-1-phenylhydrazine is typically handled and stored as a more stable salt, such as its sulfate form, to improve its shelf-life and reduce its reactivity during storage.[1] The free base is a liquid that can be more susceptible to oxidation and degradation.[2] The sulfate salt is a solid, which is generally easier and safer to handle, weigh, and store.
Q2: What is the known thermal stability of this compound? Are there specific temperature limits to be aware of?
Q3: How should I properly store 1-Methyl-1-phenylhydrazine sulfate dihydrate?
A3: The recommended storage temperature for the free base is 2-8°C.[3][4] For the sulfate salt, storage should be in a dry, cool, and well-ventilated place with the container kept tightly closed.[5]
Q4: Are reactions with this compound typically exothermic or endothermic?
A4: Reactions involving hydrazines, particularly condensations with carbonyl compounds to form hydrazones (a key step in reactions like the Fischer indole synthesis), can be exothermic.[2] The subsequent acid-catalyzed cyclization is also often performed at elevated temperatures.[7][8][9] The potential for exothermic behavior necessitates careful temperature management, especially during reagent addition and the initial phases of the reaction.[10][11]
Section 2: Troubleshooting Guide for the Fischer Indole Synthesis
The Fischer indole synthesis is one of the most common applications for 1-Methyl-1-phenylhydrazine, producing N-methylated indoles.[1] Temperature control is paramount for success. This section addresses common issues in a question-and-answer format.
Q1: My Fischer indole synthesis is resulting in a low yield or failing completely. Could temperature be the issue?
A1: Absolutely. The Fischer indole synthesis is highly sensitive to temperature. The overall transformation involves two key stages: hydrazone formation and acid-catalyzed cyclization, each with different optimal temperature requirements.
-
Problem: Insufficient heating during the cyclization step. The[5][5]-sigmatropic rearrangement has a high activation energy and typically requires elevated temperatures to proceed efficiently.[12][13]
-
Solution: Systematically screen a range of higher temperatures for the cyclization step. For example, some reactions that are ineffective at 100°C may proceed to completion rapidly at 125°C or 150°C.[12] Conversely, some sensitive substrates may require more moderate temperatures, such as 80°C, to achieve the desired product while minimizing side reactions.[12][14] Always monitor reaction progress via TLC or LC-MS to determine the optimal balance between reaction rate and product stability.[12]
Q2: I'm observing significant byproduct formation and a complex mixture in my final product. How can I improve purity through temperature control?
A2: Byproduct formation is a classic sign of incorrect temperature management.[12]
-
Problem: The reaction temperature is too high or the reaction time is too long. Prolonged heating can lead to degradation of the desired indole product or the formation of undesired, thermodynamically stable side-products.[12] Higher temperatures can also sometimes lead to cyclization at a less substituted position, affecting regioselectivity.[12]
-
Solution:
-
Lower the Reaction Temperature: Attempt the cyclization at the lowest temperature that still allows for a reasonable reaction rate. Careful optimization is key. For some substrates, a moderate temperature of 80°C has been found to be optimal.[14]
-
Control Initial Exotherm: The initial condensation to form the hydrazone can be exothermic. Pre-cooling the reaction mixture before adding the catalyst or the second reagent can prevent an initial temperature spike that might lead to side reactions from the outset.[10]
-
Optimize Reaction Time: Use TLC or LC-MS to monitor the reaction closely. Stop the reaction as soon as the starting material is consumed and before significant degradation of the product occurs.[12]
-
Q3: The reaction seems to stall after initial hydrazone formation. What's happening?
A3: This points to an issue with the second, more energy-intensive step of the synthesis.
-
Problem: Insufficient energy to overcome the activation barrier for the[5][5]-sigmatropic rearrangement and subsequent cyclization.
-
Solution: Once hydrazone formation is confirmed (often possible at room temperature or with gentle warming), the temperature must be increased significantly to drive the reaction to completion. The choice of acid catalyst is also critical; stronger acids may allow the reaction to proceed at lower temperatures.[9][12] If using a weaker acid like acetic acid, reflux temperatures may be necessary.[9] For high-boiling solvents, temperatures of 140°C or even higher might be required.[12]
| Parameter | Problem | Troubleshooting Action | Rationale |
| Yield | Low or No Product | Increase cyclization temperature systematically (e.g., 80°C → 100°C → 125°C). | The key cyclization step has a high activation energy and requires sufficient thermal input.[12][13] |
| Purity | Multiple Byproducts | Decrease cyclization temperature; shorten reaction time. | Minimizes thermal degradation of the product and formation of undesired isomers.[12] |
| Reaction Stall | Stalls after hydrazone formation | Increase temperature after initial condensation; consider a stronger acid catalyst. | The rearrangement/cyclization step is the rate-determining and most energy-intensive part of the sequence.[9] |
Section 3: Best Practices and Protocols for Temperature Management
Proactive temperature control is superior to reactive troubleshooting. Implementing a robust experimental setup is critical for reproducibility and safety.
Protocol: Setting Up a Temperature-Controlled Reaction
-
Vessel Selection: Use a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure the flask size is appropriate, ideally no more than two-thirds full.
-
Temperature Monitoring: Always measure the internal reaction temperature. Do not rely on the temperature setting of the heating mantle or oil bath. Insert a thermocouple or thermometer through a sealed adapter so the tip is submerged in the reaction mixture but does not interfere with the stirring.[10]
-
Heating and Cooling Systems:
-
For Cooling/Sub-Ambient Temperatures: Use an ice-water bath for 0°C or a dry ice-acetone bath for -78°C. For more precise control, use a recirculating chiller connected to a jacketed reactor.[10][15]
-
For Heating: Use a silicone oil bath with a hot plate stirrer for uniform heating.[10] Heating mantles are also suitable for round-bottom flasks. Ensure good contact between the flask and the mantle.
-
-
Controlled Reagent Addition: For potentially exothermic steps, use a pressure-equalizing dropping funnel for the slow, dropwise addition of one reagent to the other.[10] This allows for the dissipation of heat and prevents dangerous temperature spikes.
-
Continuous Stirring: Ensure efficient and continuous stirring throughout the reaction. This prevents the formation of local hot spots, which can cause decomposition and byproduct formation.[11]
Workflow for Troubleshooting Temperature-Related Reaction Failures
Caption: Troubleshooting workflow for temperature optimization.
Section 4: Safety First - Managing Thermal Risks
Substituted hydrazines are toxic and require careful handling. Thermal runaway is a potential hazard in exothermic reactions.
-
Hazard Awareness: 1-Methyl-1-phenylhydrazine and its salts are classified as toxic if swallowed, in contact with skin, or if inhaled.[6] They are also skin and eye irritants.[5] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][16]
-
Preventing Runaway Reactions:
-
Scale Management: Always perform a new reaction on a small scale first to assess its thermal profile before scaling up.[11]
-
Controlled Addition: For exothermic processes, slow, controlled addition of reagents is the primary method for managing the rate of heat release.[10]
-
Emergency Cooling: Have a larger ice bath ready to quickly cool the reaction vessel if the internal temperature begins to rise uncontrollably.[10]
-
Know the Quench: Before starting, identify a suitable quenching agent and procedure to stop the reaction quickly in an emergency.
-
By adhering to these principles of careful temperature monitoring, control, and hazard awareness, you can ensure safe and successful outcomes in your experiments with 1-Methyl-1-phenylhydrazine sulfate dihydrate.
References
- Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25). Lab Pro.
- Optimizing temperature and reaction time for indole synthesis. (n.d.). BenchChem.
- SAFETY DATA SHEET: 1-Methyl-1-phenylhydrazine. (2025, December 22).
- Fischer indole synthesis applied to the total synthesis of natural products. (2017, November 15). RSC Publishing.
- Working with Exothermic Reactions during Lab and Scale up. (2023, October 12). Amar Equipment.
- SAFETY DATA SHEET: Methylhydrazine Sulfate. (2018, October 3). TCI Chemicals.
- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
- Fischer indole synthesis. (n.d.). Wikipedia.
- New 3H-Indole Synthesis by Fischer's Method. Part I. (2010, April 8). PMC - NIH.
- Controlling an Experiment's Temperature. (2022, November 7). Lab Manager.
- Why Do Some Fischer Indolizations Fail? (n.d.). PMC - NIH.
- 1-Methyl-1-phenylhydrazine, 97. (n.d.). SLS.
- 1-Methyl-1-phenylhydrazine 97 618-40-6. (n.d.). Sigma-Aldrich.
- THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. (n.d.). DTIC.
- 1-Methyl-1-phenylhydrazine sulfate. (n.d.). BenchChem.
- Methylhydrazine sulfate - Safety Data Sheet. (2025, September 27). ChemicalBook.
Sources
- 1. benchchem.com [benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. 1-甲基-1-苯肼 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labproinc.com [labproinc.com]
- 11. amarequip.com [amarequip.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 15. Controlling an Experiment's Temperature | Lab Manager [labmanager.com]
- 16. chemicalbook.com [chemicalbook.com]
Troubleshooting unexpected results with 1-Methyl-1-phenylhydrazine sulfate dihydrate
Overview 1-Methyl-1-phenylhydrazine is a highly versatile nucleophile, predominantly utilized in the synthesis of N-methylated indoles via the Fischer Indole Synthesis (FIS) and in complex macrocyclizations . Because the free base is prone to rapid auto-oxidation, it is commercially supplied as a sulfate salt. However, the transition from a stable benchtop salt to a reactive intermediate introduces specific stoichiometric and mechanistic challenges. This guide addresses the most frequent unexpected results encountered by researchers during drug development and synthetic workflows.
Section 1: Stoichiometry & Reagent Preparation
Q: My hydrazone condensation yields are consistently 15-20% lower than expected, even when I use an excess of the reagent. What is causing this?
Causality: The root cause is almost always a stoichiometric miscalculation stemming from the hydration state of the commercial salt. While frequently cataloged as "1-Methyl-1-phenylhydrazine sulfate dihydrate", the linear formula provided by major suppliers (C₇H₁₄N₂O₅S) mathematically corresponds to a monohydrate (MW = 238.26 g/mol ) . If your calculations are based on the anhydrous free base (MW = 122.17 g/mol ) or the anhydrous sulfate (MW = 220.25 g/mol ), you are severely under-dosing the nucleophile, leading to incomplete consumption of your starting ketone or aldehyde.
Table 1: Stoichiometric Conversion Factors for 1-Methyl-1-phenylhydrazine
| Chemical Form | Molecular Formula | Molecular Weight ( g/mol ) | Mass Required for 10 mmol (g) |
| Free Base (Anhydrous) | C₇H₁₀N₂ | 122.17 | 1.22 |
| Sulfate Salt (Anhydrous) | C₇H₁₂N₂O₄S | 220.25 | 2.20 |
| Sulfate Monohydrate* | C₇H₁₄N₂O₅S | 238.26 | 2.38 |
| Sulfate Dihydrate | C₇H₁₆N₂O₆S | 256.28 | 2.56 |
*Note: Always verify the lot-specific Certificate of Analysis (CoA) for precise water content via Karl Fischer titration.
Q: The reagent is failing to condense with my ketone in organic solvents like DCM or Toluene. Why is there no reaction?
Causality: 1-Methyl-1-phenylhydrazine sulfate is a stable salt where the nucleophilic terminal nitrogen is protonated (
Protocol 1: Self-Validating Freebasing Workflow
-
Suspension: Suspend 1-methyl-1-phenylhydrazine sulfate (1.0 equiv) in a 1:1 biphasic mixture of Ethyl Acetate and 1M aqueous NaOH.
-
Neutralization: Stir vigorously for 15-30 minutes at room temperature. The opaque suspension will clarify as the salt neutralizes and the free base migrates into the organic layer.
-
Validation Check: Test the aqueous layer with pH paper. It must remain highly basic (pH > 10). If the pH drops, the neutralization is incomplete; add more 1M NaOH until the pH stabilizes above 10. The organic layer must be completely clear.
-
Extraction: Separate the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Usage: Use the isolated free base immediately in your next step to prevent auto-oxidation.
Section 2: Fischer Indole Synthesis (FIS) Challenges
Q: My Fischer Indole Synthesis is yielding complex mixtures, or the hydrazone intermediate is failing to cyclize into the N-methyl indole. How can I force the reaction to completion?
Causality: The Fischer Indole Synthesis is a multi-step cascade requiring acid catalysis to promote the critical [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate . If the acid catalyst is too weak, or if the water generated during the initial condensation is not actively removed, the equilibrium shifts backward, stalling the reaction at the arylhydrazone stage or causing side-product formation.
Protocol 2: One-Pot Condensation and Fischer Cyclization
-
Condensation: Combine the freshly prepared 1-methyl-1-phenylhydrazine free base (1.0 equiv) and the target ketone (1.05 equiv) in anhydrous toluene.
-
Catalysis: Add 1.2 equivalents of p-Toluenesulfonic acid (PTSA) or a strong Lewis acid (e.g., ZnCl₂).
-
Reflux & Dehydration: Heat the mixture to reflux (approx. 110°C) using a Dean-Stark apparatus.
-
Validation Check: Monitor the Dean-Stark trap. The collection of the theoretical volume of water confirms complete hydrazone formation. Subsequently, LC-MS analysis should show the disappearance of the hydrazone mass and the appearance of the desired N-methyl indole mass (indicating the successful loss of NH₃).
-
Workup: Cool to room temperature, quench with saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography.
Workflow: Freebasing and Fischer Indole Synthesis of N-Methyl Indoles.
Section 3: Reagent Stability and Storage
Q: My reagent bottle has turned dark brown/black. Can I still use it?
Causality: Hydrazines are highly susceptible to auto-oxidation when exposed to atmospheric oxygen and light, forming diazenes and other colored degradation products . While the sulfate salt is significantly more stable than the free base, prolonged exposure or improper sealing will still result in degradation.
Actionable Advice: If the salt is heavily discolored, it will poison your reaction with side products. It must be recrystallized (typically from hot ethanol/water) until it returns to a white or pale-yellow crystalline state. To prevent future degradation, store the reagent tightly sealed under an inert atmosphere (Nitrogen or Argon) at 2-8°C, strictly protected from light.
References
-
Kotha, S., et al. "Synthesis of indole-based propellane derivatives via Weiss–Cook condensation, Fischer indole cyclization, and ring-closing metathesis as key steps." Beilstein Journal of Organic Chemistry. [Link]
-
MDPI Open Access Journals. "Indole-Based Macrocyclization by Metal-Catalyzed Approaches". MDPI.[Link]
Improving regioselectivity in Fischer indole synthesis with unsymmetrical ketones.
Technical Support Center: Optimizing Regioselectivity in Fischer Indole Synthesis
Introduction: The "Two-Enamine" Challenge
User Query: "I am using an unsymmetrical ketone (e.g., 2-butanone) for a Fischer Indole Synthesis. I keep getting a mixture of the 2-substituted and 2,3-disubstituted indoles. How do I control the regioselectivity?"
Technical Insight: The core issue lies in the ene-hydrazine tautomerization . When an unsymmetrical ketone condenses with an arylhydrazine, it forms a hydrazone that can tautomerize into two distinct enamines (ene-hydrazines).[1][2] The direction of the subsequent [3,3]-sigmatropic rearrangement determines the final indole structure.
-
Pathway A (Thermodynamic): Tautomerization to the more substituted alkene (internal)
Cyclization at the methylene group 2,3-Disubstituted Indole . -
Pathway B (Kinetic): Tautomerization to the less substituted alkene (terminal)
Cyclization at the methyl group 2-Substituted Indole .
Control over this bifurcation is achieved primarily through catalyst acidity , solvent proticity , and temperature .
Troubleshooting & Optimization Guides
Scenario 1: "I need the 2,3-disubstituted indole (Methylene Cyclization)."
Target: Cyclization at the more substituted carbon (e.g., 2,3-dimethylindole from 2-butanone).
Diagnosis: You need to favor the thermodynamic enamine . This requires conditions that allow rapid equilibration between the two enamine forms, permitting the system to funnel through the more stable (more substituted) intermediate.
Recommended Protocol: Weak Acid / Protic Solvent
-
Catalyst: Glacial Acetic Acid (AcOH) or dilute H₂SO₄ (15-25%).
-
Solvent: Protic solvents (AcOH, Ethanol) stabilize the transition state leading to the more substituted enamine.
-
Temperature: Reflux (promotes thermodynamic equilibrium).
-
Advanced Option: Ionic Liquids . The use of Choline chloride[3]·2ZnCl₂ has been shown to yield exclusive formation of 2,3-disubstituted indoles, often allowing product isolation via sublimation [1].
Step-by-Step Protocol (Thermodynamic Control):
-
Mixing: Combine arylhydrazine (1.0 equiv) and unsymmetrical ketone (1.1 equiv) in Glacial Acetic Acid (5 mL per mmol).
-
Reaction: Heat to reflux (118°C) for 2–4 hours. Monitor consumption of hydrazone by TLC.
-
Workup: Pour into ice-water. Neutralize with NaOH or NaHCO₃. The 2,3-disubstituted indole often precipitates as a solid.
-
Purification: Recrystallization from ethanol/water usually affords high purity.
Scenario 2: "I need the 2-substituted indole (Methyl Cyclization)."
Target: Cyclization at the less substituted carbon (e.g., 2-ethylindole from 2-butanone).
Diagnosis: You need to favor the kinetic enamine or use a catalyst that selectively lowers the activation energy for the less hindered pathway. Standard mineral acids often fail to give high selectivity here.
Recommended Protocol: Strong Acid / Eaton’s Reagent
-
Catalyst: Eaton’s Reagent (7.7 wt % P₂O₅ in Methanesulfonic acid).
-
Mechanism: High acidity protonates the hydrazine nitrogen effectively, and the steric bulk of the phosphorus complex may destabilize the crowded transition state required for the methylene attack, forcing cyclization at the methyl group [2].
-
Selectivity: Can achieve >20:1 ratios favoring the 2-substituted indole.
Step-by-Step Protocol (Kinetic Control):
-
Preparation: Prepare Eaton's reagent by dissolving P₂O₅ in methanesulfonic acid (MeSO₃H).
-
Mixing: Dissolve the hydrazone (pre-formed or formed in situ) in sulfolane or DCM if solubility is an issue; otherwise, use neat Eaton's reagent at room temperature.
-
Reaction: Stir at ambient temperature. Do not reflux. High heat can revert the system to thermodynamic control.
-
Quenching: Slowly pour the reaction mixture into ice-cold saturated NaHCO₃ (Exothermic!).
-
Extraction: Extract with Ethyl Acetate. The organic layer will contain the 2-substituted indole.
Scenario 3: "My reaction fails with Electron-Withdrawing Groups (EWGs)."
Issue: Nitro- or cyano-phenylhydrazines are reacting sluggishly or decomposing.
Diagnosis: EWGs destabilize the cationic transition state of the [3,3]-sigmatropic rearrangement. Solution:
-
Increase Temperature: Use high-boiling solvents like dichlorobenzene or ethylene glycol.
-
Lewis Acid Boost: Switch to ZnCl₂ (fused) in refluxing xylene. Zinc chloride acts as a "drier" and a dual-activation catalyst.
-
Buchwald Modification: If the Fischer reaction completely fails, consider Pd-catalyzed cross-coupling of an aryl bromide with a hydrazone, followed by cyclization. This often bypasses the difficult hydrazine formation step, though the cyclization mechanics remain similar [3].
Comparative Data: Regioselectivity Ratios
The following table illustrates the dramatic reversal of regioselectivity based on acid strength for the reaction of Phenylhydrazine + 2-Butanone (Methyl Ethyl Ketone).
| Catalyst / Conditions | Major Product | Ratio (2-Subst : 2,3-Disubst) | Mechanism Type |
| AcOH (Reflux) | 2,3-Dimethylindole | 1 : 9 | Thermodynamic |
| 15% H₂SO₄ | 2,3-Dimethylindole | 1 : 4 | Thermodynamic |
| Polyphosphoric Acid (PPA) | Mixture | ~ 1 : 1 | Mixed |
| Eaton's Reagent (RT) | 2-Ethylindole | > 20 : 1 | Kinetic / Steric |
Mechanistic Visualization
The diagram below maps the critical bifurcation point where the choice of conditions dictates the final indole structure.
Caption: Bifurcation pathway in Fischer Indole Synthesis. Green path indicates thermodynamic control (weak acid); Red path indicates kinetic control (strong acid).
References
-
Gunaratne, H. Q. N., et al. (2008). "The regiospecific Fischer indole reaction in choline chloride[3]·2ZnCl2 with product isolation by direct sublimation from the ionic liquid."[3] Chemical Communications.
-
Zhao, D., et al. (1991). "Regioselective Fischer Indole Route to 3-Unsubstituted Indoles." Journal of Organic Chemistry, 56(9), 3001-3006.
-
Wagaw, S., et al. (1999). "A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis." Journal of the American Chemical Society, 121(44), 10251–10263.
Sources
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Handling & Disposal of 1-Methyl-1-phenylhydrazine Sulfate Dihydrate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing 1-Methyl-1-phenylhydrazine sulfate dihydrate. As a critical building block in the synthesis of indoles and pyrazoles[1], this compound requires stringent handling and disposal protocols due to the inherent toxicity and reactivity of substituted hydrazines[2],[3].
As a Senior Application Scientist, I have structured this guide to not only provide the "how" but the "why" behind our safety and disposal protocols.
Quantitative Data & Physico-Chemical Properties
Understanding the physical properties of the compound is the first step in risk mitigation. Below is the extrapolated data for 1-Methyl-1-phenylhydrazine sulfate dihydrate based on its constituent forms[4],[3].
| Property | Value / Description | Causality / Impact on Handling |
| Molecular Formula | C7H10N2 · H2SO4 · 2H2O | The presence of the sulfate and hydrate stabilizes the molecule compared to the free base. |
| Appearance | Off-white to pale yellow crystalline solid | Reduces inhalation hazard compared to the volatile liquid free base. |
| Solubility | Soluble in water and hot ethanol | Aqueous waste streams will readily dissolve the compound, requiring careful segregation. |
| Hazard Classification | Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2 | Mandates strict PPE; easily absorbed through the skin and mucous membranes. |
| EPA Waste Code | U133 (Hydrazine, aqueous solutions) | Dictates federal compliance for hazardous waste disposal and incineration. |
Handling & Experimental Troubleshooting (FAQs)
Q: Why does our protocol specify using the sulfate dihydrate salt instead of the free base 1-Methyl-1-phenylhydrazine? A: The free base of 1-Methyl-1-phenylhydrazine is a volatile, easily oxidized liquid that poses a significant inhalation hazard and degrades rapidly upon exposure to air[3]. By converting it to the sulfate dihydrate salt, the compound is locked into a stable, crystalline solid[1].
-
Causality: The ionic lattice of the sulfate salt drastically lowers the vapor pressure, mitigating the inhalation risk and preventing spontaneous auto-oxidation during storage. This ensures reproducible stoichiometric yields in your cross-coupling or condensation reactions.
Q: What specific engineering controls and PPE are required, and why? A: All manipulations must be performed in a certified Class II Type B chemical fume hood. Personnel must wear double nitrile gloves (or neoprene for extended contact), a lab coat, and chemical splash goggles[5].
-
Causality: Substituted hydrazines are probable human carcinogens and potent skin sensitizers[2]. They readily penetrate standard latex. The fume hood ensures that any aerosolized dust generated during the weighing of the solid salt is immediately exhausted away from the operator's breathing zone.
Q: I spilled a small amount of the solid salt on the balance. How should I clean it? A: Do not sweep it dry, as this generates hazardous dust. Gently cover the spill with an inert absorbent material (like sand or vermiculite) dampened with water or isopropanol to suppress dust formation[6]. Carefully scoop the material into a sealable plastic bag.
-
Causality: Dampening the solid prevents aerosolization. Never use bleach or strong oxidizers directly on the raw spill, as the concentrated reaction can be violently exothermic and release toxic nitrogen dioxide gas[7].
Waste Segregation & Disposal Workflows (FAQs)
Q: How must I segregate aqueous vs. organic waste containing this compound? A: Waste must be strictly segregated into designated "Substituted Hydrazine Waste" carboys, keeping aqueous and organic streams separate[8].
-
Causality: Co-mingling hydrazine derivatives with heavy metal catalysts (e.g., Palladium or Copper from cross-coupling) or oxidizing agents can catalyze spontaneous, exothermic decomposition. This generates nitrogen gas, which can over-pressurize and violently rupture a sealed waste carboy.
Q: Can I neutralize or quench bulk stock solutions with bleach (sodium hypochlorite) directly in the waste carboy to save money on disposal? A: Absolutely not. Direct oxidation of bulk substituted hydrazines is highly dangerous.
-
Causality: The reaction between sodium hypochlorite and hydrazines is highly exothermic and can produce explosive diazo intermediates and toxic chloramine gas[7]. Only trace amounts (<1% concentration, such as glassware washings) should be chemically quenched. Bulk solutions must be labeled as EPA U133 hazardous waste and sent for licensed fluidized bed incineration[7],[9].
Experimental Protocol: Safe Quenching of Trace Contamination
This protocol is designed as a self-validating system for the destruction of trace 1-Methyl-1-phenylhydrazine sulfate dihydrate (<1% concentration) in glassware washings.
-
Step 1: Preparation & Cooling. Transfer the trace aqueous washings into a wide-mouth Erlenmeyer flask equipped with a magnetic stirrer. Place the flask in an ice-water bath to maintain the temperature between 0°C and 5°C.
-
Causality: The low temperature suppresses the exothermic nature of the oxidation reaction and prevents the volatilization of any unreacted hydrazine.
-
-
Step 2: Controlled Oxidation. Slowly, dropwise, add a dilute (5%) sodium hypochlorite (bleach) solution to the stirring mixture.
-
Causality: Dropwise addition prevents localized heating and runaway reactions, ensuring the hydrazine is smoothly oxidized to nitrogen gas and organic byproducts.
-
-
Step 3: Self-Validation (The Starch-Iodide Test). After 30 minutes of stirring, dip a piece of starch-iodide indicator paper into the solution. The paper must turn a deep blue/black.
-
Causality: A blue/black color confirms the presence of excess hypochlorite. This self-validating step proves that 100% of the hydrazine has been consumed. If the paper does not change color, unreacted hydrazine remains; add more bleach and repeat the test.
-
-
Step 4: Final Disposal. Once excess oxidant is confirmed, the solution is safe to be transferred to the general aqueous hazardous waste carboy for institutional disposal.
Workflow Visualization
Below is the logical workflow for determining the proper disposal route for 1-Methyl-1-phenylhydrazine sulfate dihydrate waste.
Workflow for 1-Methyl-1-phenylhydrazine sulfate dihydrate waste segregation and disposal.
References
Sources
- 1. 1-Methyl-1-phenylhydrazine sulfate | Benchchem [benchchem.com]
- 2. epa.gov [epa.gov]
- 3. N-methyl-N-phenyl-hydrazine | C7H10N2 | CID 36299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenylhydrazine sulfate | 52033-74-6 [chemicalbook.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. vdoc.pub [vdoc.pub]
- 9. epaosc.org [epaosc.org]
Validation & Comparative
A Comparative Guide to Indole Synthesis: 1-Methyl-1-phenylhydrazine Sulfate Dihydrate vs. Phenylhydrazine
In the landscape of heterocyclic chemistry and drug discovery, the indole scaffold remains a privileged pharmacophore. The Fischer Indole Synthesis (FIS) is arguably the most robust and historically significant method for constructing this core. However, the choice of hydrazine precursor dictates not only the final substitution pattern but also the thermodynamic efficiency and scalability of the entire cascade.
As a Senior Application Scientist, I frequently evaluate reagents for their stability, yield, and mechanistic advantages in complex syntheses. This guide provides an objective, data-driven comparison between the classical Phenylhydrazine (PH) and the specialized 1-Methyl-1-phenylhydrazine sulfate dihydrate (1M1PH·H2SO4·2H2O) , focusing on their mechanistic divergence and performance in advanced organic transformations.
Mechanistic Causality: The Impact of N-Substitution
The FIS is a cascade reaction: condensation of a ketone and a hydrazine to form a hydrazone, tautomerization to an ene-hydrazine, a rate-determining [3,3]-sigmatropic rearrangement, and final cyclization with the extrusion of ammonia.
When utilizing 1M1PH, the N-methyl group fundamentally alters the transition state electronics. The electron-donating inductive effect of the methyl group increases electron density on the N-N bond, subtly lowering the activation energy required for the critical [3,3]-sigmatropic cleavage. Furthermore, in complex polycyclic substrates where multiple electrophilic sites exist, the N-methyl group sterically and electronically prevents non-productive side reactions (such as off-target amination or premature imine hydrolysis) which often plague unsubstituted PH ().
Figure 1: Mechanistic comparison of Fischer Indole Synthesis pathways.
Reagent Profiles & Stability
-
Phenylhydrazine (Free Base / HCl Salt): The free base is notoriously unstable, rapidly auto-oxidizing to dark red/brown tars upon exposure to air and light. This complicates purification and often depresses yields. The HCl salt is more stable but still requires careful handling and frequently demands a large excess of strong Brønsted or Lewis acids (e.g., ZnCl₂, PPA) to drive the cyclization.
-
1-Methyl-1-phenylhydrazine sulfate dihydrate: This specific salt form is a highly stable, crystalline solid. The sulfate dihydrate matrix serves a dual purpose: it shields the hydrazine core from oxidative degradation during storage, and it acts as an internal, stoichiometric proton source. Upon heating in a protic solvent, the sulfate/bisulfate equilibrium provides the exact acidic environment needed to drive the FIS, often eliminating the need for harsh external acids ().
Quantitative Performance & Yield Comparison
The following table synthesizes experimental data from recent literature, comparing the efficacy of both reagents across varying substrate complexities.
| Substrate | Reagent | Product | Yield (%) | Conditions |
| Cyclohexanone | Phenylhydrazine | 1,2,3,4-Tetrahydrocarbazole | 76–85% | Reflux in AcOH |
| Cyclohexanone | 1M1PH Sulfate | 9-Methyl-1,2,3,4-tetrahydrocarbazole | 85–99% | Mechanochemical / EtOH |
| cis-Bicyclo[3.3.0]octane-3,7-dione | Phenylhydrazine | Diindole derivative | ~20% | HCl/EtOH Reflux |
| cis-Bicyclo[3.3.0]octane-3,7-dione | 1M1PH Sulfate | N,N'-Dimethyl diindole | 34–45% | Tartaric acid/DMU melt |
| Vellosimine precursor diketone | Phenylhydrazine | Hydrazone (Trace Indole) | <5% | Neutral / Acidic |
| Vellosimine precursor diketone | 1M1PH | N-Methyl indole derivative | 87% | DCBA scavenger |
Data Analysis: For simple substrates like cyclohexanone, both reagents perform admirably. However, for sterically hindered or complex polycyclic substrates (such as the Weiss-Cook propellanes () or Vellosimine precursors), 1M1PH consistently outperforms unsubstituted PH. The N-methyl group locks the intermediate into a productive conformation and prevents the secondary amine of the resulting indole from participating in unwanted downstream side reactions.
Experimental Methodologies
To ensure reproducibility, the following protocols are designed as self-validating systems . Every step includes a physical or analytical checkpoint to confirm causality and reaction progress.
Figure 2: Self-validating experimental workflow for indole synthesis.
Protocol A: Standard Synthesis using Phenylhydrazine Hydrochloride
Causality Focus: Overcoming oxidation and driving the [3,3]-rearrangement.
-
Preparation: Suspend 1.0 equiv. of the target ketone and 1.1 equiv. of Phenylhydrazine Hydrochloride in glacial acetic acid (0.5 M). Why the HCl salt? The free base is highly susceptible to oxidation; the salt ensures stoichiometric precision and prevents tar formation.
-
Condensation: Stir at room temperature for 1 hour.
-
Validation Checkpoint: Spot the mixture on a silica TLC plate (Hexanes/EtOAc 8:2). The intermediate hydrazone will appear as a distinct UV-active spot (254 nm) but will lack fluorescence.
-
-
Cyclization: Heat the reaction mixture to reflux (118 °C) for 2–4 hours. The thermal energy combined with the acidic environment forces the tautomerization to the ene-hydrazine and subsequent sigmatropic rearrangement.
-
Workup: Cool to room temperature and pour over crushed ice. Neutralize slowly with 10% NaOH until pH 7-8 is reached. Extract with Ethyl Acetate (3x).
-
Validation Checkpoint: Under 365 nm UV light, the successful formation of the indole core is confirmed by a strong blue/violet fluorescence, a hallmark of the newly formed extended aromatic system.
-
Protocol B: Direct N-Methyl Indole Synthesis using 1M1PH Sulfate Dihydrate
Causality Focus: Utilizing the built-in protic source for milder cyclization.
-
Preparation: In a round-bottom flask, combine 1.0 equiv. of the ketone and 1.1 equiv. of 1-Methyl-1-phenylhydrazine sulfate dihydrate in absolute ethanol (0.2 M).
-
Condensation & Auto-Catalysis: Heat the mixture to 70 °C. Why ethanol and not acetic acid? The sulfate dihydrate salt provides a built-in protic source. As the salt dissolves in warm ethanol, the sulfate/bisulfate equilibrium acts as a mild, perfectly metered acid catalyst, avoiding the need for harsh external acids.
-
Cyclization: Continue refluxing for 3 hours. If the substrate is highly complex (e.g., polyquinanes), the addition of an acid scavenger like 2,4-dichlorobenzoic acid (DCBA) is sometimes necessary to prevent non-productive side reactions before the[3,3]-rearrangement can occur.
-
Workup: Quench the hot reaction mixture with water to precipitate the product. Filter the resulting solid and wash with cold water.
-
Validation Checkpoint: The N-methyl indole product will precipitate cleanly due to its high lipophilicity compared to the sulfate salts. TLC will reveal a highly fluorescent spot (365 nm) with a significantly higher Rf value than the starting ketone, confirming the loss of the polar carbonyl oxygen.
-
Conclusion
While Phenylhydrazine remains a staple for generating unsubstituted indoles, 1-Methyl-1-phenylhydrazine sulfate dihydrate offers distinct operational and mechanistic advantages. Its superior bench stability, built-in acid catalysis potential, and ability to bypass non-productive side reactions make it the superior choice for synthesizing complex, N-methylated indole pharmacophores in modern drug development.
References
-
- Beilstein Journal of Organic Chemistry
-
- Green Chemistry (RSC)
-
- The Journal of Organic Chemistry (ACS)
-
- BenchChem
Alternative reagents to 1-Methyl-1-phenylhydrazine sulfate dihydrate for indole synthesis
The indole scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional materials. For over a century, the Fischer indole synthesis has been a primary workhorse for the construction of this privileged heterocycle, with reagents like 1-methyl-1-phenylhydrazine sulfate dihydrate being standard choices. However, the demands for greater substrate scope, milder reaction conditions, and access to diverse substitution patterns have driven the exploration of alternative reagents and synthetic strategies. This guide provides a comparative analysis of viable alternatives to 1-methyl-1-phenylhydrazine, offering researchers, scientists, and drug development professionals a data-driven resource for selecting the optimal synthetic route.
The Fischer Indole Synthesis: Expanding Beyond the Archetype
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and versatile method for preparing indoles from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement to forge the indole ring.[1][2] While 1-methyl-1-phenylhydrazine is effective for generating N-methylated indoles, the true power of the Fischer synthesis lies in the diversity of substituted hydrazines that can be employed.
Substituted Phenylhydrazines: A Gateway to Functionalized Indoles
The substitution pattern on the phenylhydrazine ring directly translates to the substitution on the resulting indole. This allows for the strategic introduction of various functional groups. For instance, electron-donating groups on the phenylhydrazine can increase the rate of the reaction, while electron-withdrawing groups can have the opposite effect. The choice of acid catalyst, ranging from Brønsted acids like HCl and H2SO4 to Lewis acids such as ZnCl2 and BF3, is also crucial and can significantly impact the reaction's efficiency.[1][2]
A notable modern variation is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to generate the necessary N-arylhydrazone intermediate in situ, further expanding the accessibility of diverse starting materials.[1]
Experimental Protocol: A General Procedure for the Fischer Indole Synthesis
The following is a generalized protocol for the synthesis of 2-phenylindole, a common benchmark in indole synthesis.
Step 1: Formation of Acetophenone Phenylhydrazone
-
In a suitable flask, dissolve phenylhydrazine and acetophenone in a solvent such as ethanol or acetic acid.
-
The reaction is often exothermic and proceeds rapidly. Stir the mixture at room temperature for 1-2 hours.
-
The resulting phenylhydrazone may precipitate from the solution and can be collected by filtration.
Step 2: Cyclization to 2-Phenylindole
-
The isolated phenylhydrazone is mixed with an acid catalyst. Anhydrous zinc chloride is a common choice.[4]
-
The mixture is heated, often to high temperatures (e.g., 170 °C), for a short period.[4][5]
-
The reaction is then cooled and worked up, which typically involves the addition of water and extraction of the product with an organic solvent.
-
Purification by crystallization or chromatography yields the final indole product.[4]
Broadening the Horizon: Non-Hydrazine-Based Indole Syntheses
While the Fischer synthesis is powerful, several other named reactions provide alternative pathways to the indole core, each with its own set of advantages and limitations. These methods often employ entirely different classes of reagents, offering solutions when hydrazine-based routes are not feasible.
The Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis offers a route to 2-arylindoles through the reaction of an α-bromo-acetophenone with an excess of an aniline.[6] This method avoids the use of hydrazines altogether. However, it has historically been hampered by the need for harsh reaction conditions and often produces low yields with potential for byproduct formation.[6][7] Modern modifications, such as the use of microwave irradiation, have been shown to improve yields and reduce reaction times significantly.[4]
The mechanism involves the initial formation of an α-anilino-acetophenone, which then reacts with a second molecule of aniline to form a key intermediate that cyclizes and aromatizes to the indole product.[6]
The Larock Indole Synthesis
A significant advancement in indole synthesis is the palladium-catalyzed Larock indole synthesis. This powerful method constructs the indole ring from an ortho-iodoaniline and a disubstituted alkyne.[3][8] The reaction is known for its versatility and the wide range of functional groups that are tolerated on both the aniline and alkyne components.[3][9]
The catalytic cycle is thought to involve the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and migratory insertion of the alkyne. Reductive elimination then furnishes the indole product and regenerates the active palladium catalyst.[3][10]
The Madelung and Nenitzescu Syntheses
The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures with a strong base to produce 2-substituted or unsubstituted indoles.[5] The harsh conditions are a significant drawback, though modern variations have aimed to mitigate this.
For the synthesis of 5-hydroxyindoles, the Nenitzescu indole synthesis is a valuable tool. This reaction involves the condensation of a benzoquinone with a β-enamino ester or β-enaminone under generally mild conditions.[5]
Comparative Performance of Indole Synthesis Methods
The choice of synthetic method is often a balance between factors such as yield, reaction conditions, and the availability of starting materials. The following table provides a comparison of several key indole synthesis methods for the preparation of 2-phenylindole.
| Method | Reagents | Catalyst/Conditions | Temperature (°C) | Reaction Time | Yield (%) |
| Fischer Indole Synthesis | Acetophenone phenylhydrazone | Anhydrous Zinc Chloride | 170 | 5 minutes | 72-80[5] |
| Bischler-Möhlau Synthesis | Anilines, Phenacyl bromides | None (Microwave) | N/A (540 W) | 45-60 seconds | 52-75[5] |
| Madelung Synthesis | N-Benzoyl-o-toluidine | Sodium Ethoxide | 360-380 | Not Specified | Not Specified[5] |
Visualizing the Synthetic Pathways
To better understand the transformations occurring in these syntheses, the following diagrams illustrate the core mechanisms.
The Fischer Indole Synthesis Mechanism
Caption: The Fischer Indole Synthesis Workflow.
The Bischler-Möhlau Indole Synthesis Mechanism
Caption: The Bischler-Möhlau Synthesis Pathway.
Simplified Catalytic Cycle for the Larock Indole Synthesis
Caption: The Larock Indole Synthesis Catalytic Cycle.
Conclusion: A Strategic Approach to Indole Synthesis
The synthesis of indoles is a mature field, yet one that continues to evolve with the development of new reagents and catalytic systems. While 1-methyl-1-phenylhydrazine and the broader family of substituted hydrazines remain highly relevant within the context of the Fischer indole synthesis, a modern synthetic chemist has a diverse array of alternative methods at their disposal. The choice of the most appropriate method will depend on a careful consideration of the desired substitution pattern, the functional group tolerance required, and the availability of starting materials. For complex targets, the milder, palladium-catalyzed Larock synthesis may be preferable, while for specific substitution patterns, the Bischler-Möhlau or Nenitzescu routes may offer more direct access. This guide serves as a starting point for navigating these choices, empowering researchers to select the most efficient and effective path to their target indole-containing molecules.
References
-
Fischer indole synthesis - Wikipedia. Available at: [Link]
-
Larock indole synthesis - Wikipedia. Available at: [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. Available at: [Link]
-
Larock Reaction in the Synthesis of Heterocyclic Compounds. Available at: [Link]
-
Bischler–Möhlau indole synthesis - Wikipedia. Available at: [Link]
-
Larock Indole Synthesis - SynArchive. Available at: [Link]
-
Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC. Available at: [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. synarchive.com [synarchive.com]
- 9. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diposit.ub.edu [diposit.ub.edu]
Safety Operating Guide
1-Methyl-1-phenylhydrazine sulfate dihydrate proper disposal procedures
The safe management of reactive chemical intermediates is a cornerstone of modern pharmaceutical development and laboratory operations. 1-Methyl-1-phenylhydrazine sulfate dihydrate (CAS: 200416-84-8) is a highly versatile reagent utilized extensively in the synthesis of pyrazoles, indoles, and complex pharmaceutical precursors[1][2]. However, the inherent reactivity of the hydrazine moiety presents significant toxicological and environmental risks.
This guide provides drug development professionals and laboratory scientists with a self-validating, causality-driven operational plan for the safe handling, spill response, and disposal of this compound.
Hazard Profile & Causality: Understanding the Chemical Risks
To design an effective disposal protocol, scientists must first understand the mechanistic reasons behind the compound's hazard classifications.
-
Nucleophilic Reactivity & Toxicity: Hydrazine derivatives are potent nucleophiles and reducing agents. Biologically, they can interfere with endogenous carbonyl compounds and induce oxidative stress. Consequently, 1-methyl-1-phenylhydrazine exhibits Acute Toxicity (Category 4) across oral, dermal, and inhalation routes[3].
-
Physical State Dynamics: The free base of 1-methyl-1-phenylhydrazine (CAS: 618-40-6) is a volatile liquid[4]. By utilizing the sulfate dihydrate salt , the vapor pressure is drastically reduced, mitigating ambient inhalation risks. However, this solid state introduces a secondary hazard: aerosolized dust . Agitation of the powder can lead to severe respiratory tract irritation (STOT SE Category 3)[5].
-
Incompatibility & Exothermic Potential: As a reducing agent, this compound must be strictly segregated from strong oxidizing agents. Mixing hydrazine waste with oxidizers (e.g., peroxides, nitric acid, permanganates) can trigger violent exothermic reactions or auto-ignition[6].
Quantitative Hazard Summary
To facilitate quick operational reference, the physical and hazard data are summarized below:
| Property / Classification | Data / GHS Category | Operational Implication |
| Molecular Formula | C₇H₁₄N₂O₅S | Contains organic nitrogen and sulfur; requires specific incineration protocols. |
| Molecular Weight | 238.26 g/mol | Heavy salt; settles quickly but fine particles pose a dust hazard. |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) | Mandates full systemic barrier protection (gloves, lab coat, goggles). |
| Skin/Eye Irritation | Category 2 | Immediate flushing required upon contact[5]. |
| Target Organ Toxicity | STOT SE Category 3 (Respiratory) | Must be handled exclusively inside a certified chemical fume hood[5]. |
| Environmental Hazard | Toxic to aquatic life | Zero-drain policy: Absolutely no disposal via laboratory sinks[3]. |
Operational Safety & Pre-Disposal Preparation
Before initiating any workflow involving 1-methyl-1-phenylhydrazine sulfate dihydrate, establish a self-validating safety perimeter.
-
Engineering Controls: Conduct all transfers, weighing, and solution preparations within a Class II Type B or standard chemical fume hood with a minimum face velocity of 100 fpm.
-
Personal Protective Equipment (PPE):
-
Gloves: Nitrile gloves (minimum 8 mil thickness). Double-gloving is recommended during waste transfer.
-
Eye Protection: ANSI Z87.1 compliant tightly fitting safety goggles.
-
Body: Flame-resistant laboratory coat with closed cuffs.
-
-
Workspace Preparation: Clear the fume hood of any strong oxidizers, heavy metal salts, or incompatible solvent waste containers before opening the reagent bottle.
Step-by-Step Disposal Methodology
Standard laboratory disposal relies on capturing the chemical safely and transferring it to a licensed Environmental Health and Safety (EHS) professional for high-temperature incineration[3]. Do not attempt to chemically neutralize or oxidize hydrazine waste in-house , as DIY destruction recipes often release highly toxic nitrogen oxides (NOx) or cause thermal runaway[7].
Workflow A: Solid Waste Disposal (Unused Reagent or Spilled Powder)
-
Container Selection: Select a high-density polyethylene (HDPE) or amber glass wide-mouth container. Do not use metal containers, as the sulfate salt may cause corrosion over time.
-
Transfer: Using a static-free, non-sparking spatula, carefully transfer the solid waste into the container. Minimize drop height to prevent dust aerosolization.
-
Sealing & Secondary Containment: Seal the container with a PTFE-lined cap. Place the primary container inside a secondary containment bin.
-
Labeling: Affix a hazardous waste tag immediately. Label explicitly as: "Hazardous Waste: 1-Methyl-1-phenylhydrazine sulfate dihydrate. Toxic Organic Solid. UN2811. DO NOT MIX WITH OXIDIZERS."
Workflow B: Liquid Waste Disposal (Reaction Mixtures & Solutions)
-
Segregation Verification: Ensure the target waste carboy contains only compatible organic solvents (e.g., methanol, ethanol, DMSO). Critical: Verify the carboy contains zero halogenated waste or oxidizing acids.
-
Transfer: Using a closed-funnel system, slowly decant the hydrazine solution into the non-halogenated organic waste carboy.
-
Rinsing: Rinse the original reaction vessel with a compatible solvent (e.g., ethanol) and add this rinsate to the waste carboy to ensure complete decontamination.
-
Labeling: Update the waste carboy log to reflect the exact percentage of 1-methyl-1-phenylhydrazine. Label as: "Toxic Liquid, Organic, n.o.s. (1-Methyl-1-phenylhydrazine solution), UN2810"[3].
Accidental Spill Response Protocol
In the event of a spill, immediate containment is required to prevent environmental release and personnel exposure.
For Solid Spills (Powder/Crystals):
-
Suppress Dust: Do not dry-sweep. Lightly mist the spilled powder with water or a compatible low-volatility solvent to dampen it, preventing the aerosolization of STOT SE 3 particulates.
-
Collect: Use a damp, disposable absorbent pad or a plastic scoop to collect the dampened solid.
-
Package: Place the collected material and all contaminated cleanup tools into a heavy-duty hazardous waste bag or HDPE bucket.
For Liquid Spills (Solutions):
-
Absorb: Cover the spill immediately with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary spill pads). Never use sawdust or combustible materials, as the reducing nature of the chemical can pose a fire risk.
-
Neutralize the Surface: After removing the saturated absorbent, wash the spill area with a mild detergent and water, collecting the wash water as hazardous waste.
-
EHS Notification: For any spill exceeding 50 grams or 50 mL, evacuate the immediate area and contact institutional EHS immediately.
Waste Management & Decision Workflow
The following logic tree dictates the proper segregation and handling pathways for 1-methyl-1-phenylhydrazine waste streams.
Operational workflow for the segregation, packaging, and institutional disposal of hydrazine waste.
References
-
Fisher Scientific. (2025). Safety Data Sheet: 1-Methyl-1-phenylhydrazine (Canada). Retrieved from [Link]
-
Armarego, W. L. F., & Chai, C. L. L. (n.d.). Purification of Laboratory Chemicals. VDOC.PUB. Retrieved from [Link]
Sources
- 1. Phenylhydrazone,phenylhydrazine,phenylhydrazide | Sigma-Aldrich [sigmaaldrich.com]
- 2. Phenylhydrazine sulfate | 52033-74-6 [chemicalbook.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. CAS 618-40-6: 1-Methyl-1-phenylhydrazine | CymitQuimica [cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. vdoc.pub [vdoc.pub]
- 7. fishersci.ca [fishersci.ca]
Operational Safety & Handling Protocol: 1-Methyl-1-phenylhydrazine Sulfate Dihydrate
Executive Summary: Immediate Action Card
| CRITICAL CHECKLIST | ACTION |
| Primary Hazard | Carcinogen (Cat 1B/2) , Acute Toxin (Oral/Dermal/Inhalation), Skin Sensitizer.[1][2] |
| Immediate Ban | Do NOT use single-layer Nitrile gloves for solutions. Hydrazines permeate nitrile rapidly. |
| Containment | Handle exclusively inside a certified Fume Hood or Glove Box. |
| Spill Response | Do not dry sweep. Dampen with water to prevent dust, then neutralize with dilute bleach. |
Part 1: Hazard Mechanics & Toxicology
To handle this compound safely, you must understand why it is dangerous. 1-Methyl-1-phenylhydrazine is not just a corrosive; it is an alkylating agent .
-
Genotoxicity: The hydrazine moiety can alkylate DNA bases (specifically guanine), leading to mutations. This is the mechanism behind its carcinogenicity.
-
Hemotoxicity: Hydrazines interfere with Vitamin B6 (pyridoxine) metabolism and can cause hemolysis (destruction of red blood cells), leading to hypoxia and systemic toxicity.
-
State-Specific Risk:
-
As a Sulfate Salt (Solid): The sulfuric acid addition protonates the hydrazine, significantly reducing its vapor pressure. The primary risk here is inhalation of dust and direct skin contact .
-
In Solution (Liquid): If dissolved in organic solvents (DMSO, Methanol) or if the pH is raised >7, the free hydrazine base may be liberated, increasing vapor volatility and skin permeation rates.
-
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable. The "Standard Lab PPE" (Lab coat + Nitrile gloves) is insufficient for this compound.
PPE Selection Logic
-
Glove Permeation: Hydrazines are small, nitrogen-rich molecules that permeate standard nitrile rubber. For solutions, you must use Laminate (Silver Shield/4H) or heavy-gauge Butyl Rubber .
-
Respiratory: The dihydrate is a crystalline solid. High-Efficiency Particulate Air (HEPA/P100) filtration is required to capture dust.
PPE Specification Table
| Equipment | Solid Handling (Weighing/Transfer) | Solution Handling (Synthesis/Extraction) |
| Hand Protection | Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (8 mil) extended cuff.Rationale: Solid dust does not permeate quickly, but redundancy prevents cross-contamination. | Laminate Required: 1. Inner: Nitrile (Comfort)2. Outer: Silver Shield / 4H or Butyl Rubber (>0.5mm).Rationale: Solvents act as carriers, dragging the toxin through nitrile. |
| Respiratory | N95 or P100 Mask (if outside hood - Not Recommended)Best Practice: Work in Fume Hood (Sash at 18"). | Fume Hood Mandatory. If heating/refluxing outside hood: Full-face respirator with Organic Vapor + P100 Cartridge . |
| Body/Skin | Standard Cotton Lab Coat + Tyvek Sleeves . | Chemical Resistant Apron (Tychem or PVC) over Lab Coat. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles. | Face Shield + Splash Goggles (if volume > 50mL). |
PPE Decision Workflow
Figure 1: PPE Decision Logic based on physical state and permeation risks.
Part 3: Operational Protocols
Weighing & Transfer (Solid State)
Objective: Prevent static-induced dispersal of toxic dust.
-
Preparation: Place a disposable balance enclosure or a secondary containment tray inside the fume hood. Line the tray with an absorbent pad (plastic side down).
-
Static Control: Use an anti-static gun on the spatula and weighing boat. Hydrazine sulfates can be electrostatic.[2][3]
-
Transfer:
-
Do not insert the spatula into the stock bottle. Pour a small amount into a secondary boat, then weigh from that.
-
Wet-Wipe Technique: After weighing, immediately wipe the exterior of the stock bottle and the balance area with a damp paper towel (water/soap) to capture invisible dust. Do not blow air.
-
Solubilization (Liquid State)
Objective: Dissolve without generating heat or vapor pressure.
-
Solvent Choice: Alcohols (Methanol/Ethanol) or DMSO are common.
-
Exotherm Check: The sulfate salt may release mild heat upon dissociation. Add solvent slowly to the solid.
-
Neutralization Warning: If your protocol requires adding a base (e.g., NaOH, NaHCO3) to the sulfate salt, you are converting the salt back to the Free Base .
-
Critical: The Free Base is significantly more volatile and toxic than the sulfate. Perform this step strictly in the hood with sash lowered.
-
Part 4: Disposal & Deactivation Workflow
Never dispose of hydrazines down the drain. They are aquatic toxins.[4][5][6][7] You must chemically deactivate the hydrazine moiety before disposal.
Chemical Deactivation Protocol (Oxidation)
The most reliable method is oxidation using Sodium Hypochlorite (Bleach).
Reagents:
-
Commercial Bleach (5-10% NaOCl)
-
Starch-Iodide Paper (for validation)
Step-by-Step:
-
Dilution: Dilute the hydrazine waste solution to <5% concentration with water.
-
Oxidation: Slowly add excess bleach to the waste.
-
Observation: Nitrogen gas (
) will evolve (bubbling). -
Reaction:
(Simplified).
-
-
Validation (Self-Validating Step): Stir for 2 hours. Dip Starch-Iodide paper into the solution.
-
Blue/Black Result: Excess oxidant is present. Hydrazine is destroyed.
-
No Color: Add more bleach and stir for another hour.
-
-
Final Disposal: Collect the neutralized aqueous waste in a container labeled "Deactivated Hydrazine Waste" for EH&S pickup.
Disposal Logic Diagram
Figure 2: Chemical Deactivation and Validation Workflow.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16747, 1-Methyl-1-phenylhydrazine sulfate. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Phenylhydrazine and its salts. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Chapter 7: Disposal of Waste." National Academies Press. Retrieved from [Link]
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. cpachem.com [cpachem.com]
- 6. ICSC 0938 - PHENYLHYDRAZINE [chemicalsafety.ilo.org]
- 7. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
